Ethylparaben (ethyl 4-hydroxybenzoate) is a widely utilized preservative found in ophthalmic formulations and various cosmetic and pharmaceutical products. Recent scientific evidence has demonstrated that chronic exposure to this compound can activate the canonical Wnt/β-catenin signaling pathway, leading to excessive extracellular matrix (ECM) deposition and subsequent fibrotic complications. This technical review comprehensively examines the molecular mechanisms through which this compound induces subconjunctival fibrosis, provides detailed experimental protocols for investigating this pathway, summarizes quantitative findings from key studies, and discusses emerging therapeutic strategies targeting Wnt/β-catenin signaling. The implications of these findings extend significantly to drug safety profiles, particularly for ophthalmic medications requiring long-term use, and highlight potential therapeutic interventions for fibrotic disorders through targeted inhibition of this pathway.
The significance of these findings is particularly relevant for glaucoma management, where preservative-free formulations are increasingly recommended for patients requiring long-term intraocular pressure control, especially those who may require future filtration surgery. Understanding the precise molecular mechanisms behind this compound-induced fibrosis provides not only insights for pharmaceutical safety but also reveals potential therapeutic targets for managing fibrotic conditions across various tissue systems.
The Wnt/β-catenin pathway represents a highly conserved signaling system that regulates fundamental cellular processes including development, tissue homeostasis, and stem cell maintenance. This pathway operates through a sophisticated protein interaction network that determines the stability and nuclear localization of the key transcriptional co-activator β-catenin [1] [2]. In the inactive state ("Wnt-OFF"), cytoplasmic β-catenin is constitutively phosphorylated by a destruction complex consisting of adenomatous polyposis coli (APC), axin, casein kinase 1α (CK1α), and glycogen synthase kinase 3β (GSK-3β). This phosphorylation creates a recognition site for the E3 ubiquitin ligase β-TrCP, leading to β-catenin's proteasomal degradation [1] [2] [3].
Upon pathway activation ("Wnt-ON"), Wnt ligands bind to Frizzled (FZD) receptors and low-density lipoprotein receptor-related protein 5/6 (LRP5/6) co-receptors, triggering membrane recruitment of the destruction complex components. This sequestration prevents β-catenin phosphorylation, allowing it to accumulate in the cytoplasm and translocate to the nucleus. Within the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate expression of target genes including those involved in cell proliferation, ECM production, and fibrotic transformation [1] [2].
Recent research has demonstrated that this compound functions as a potent activator of this canonical pathway in conjunctival fibroblasts. Experimental evidence indicates that this compound exposure induces β-catenin stabilization and nuclear translocation through mechanisms that mirror canonical Wnt signaling [4] [5]. Specifically, this compound disrupts the normal regulatory function of the β-catenin destruction complex, leading to reduced phosphorylation and subsequent accumulation of transcriptionally active β-catenin.
The downstream consequences of this pathway activation include significant upregulation of ECM genes and proteins, particularly collagen type I (Col1α1) and fibronectin (FN-1), which are established markers of fibrotic progression. These molecular events manifest at the tissue level as increased fibroblast density and collagen deposition, creating a microenvironment conducive to scarring and tissue dysfunction [4]. The critical role of β-catenin signaling in this process has been definitively established through inhibition experiments using XAV-939, a specific tankyrase inhibitor that promotes β-catenin degradation, which effectively blocks this compound-induced ECM production [4] [6].
Figure 1: Molecular Mechanism of this compound-Induced Wnt/β-Catenin Pathway Activation. This compound activates Wnt signaling by binding to Frizzled receptors and LRP5/6 co-receptors, leading to disruption of the β-catenin destruction complex, nuclear translocation of β-catenin, and subsequent transcription of fibrotic genes.
The rat model system has been extensively utilized to investigate this compound-induced subconjunctival fibrosis, providing critical translational insights into the pathophysiology of this condition. The following detailed protocol has been established and validated in recent studies [4]:
Animal Selection: Male Sprague-Dawley rats (6 weeks old, weighing 215±30 g) are acclimatized under standardized conditions (12-hour light/dark cycle, 55±5% humidity, 25±2°C) with ad libitum access to food and water. Animals are screened for pre-existing ocular surface disease prior to inclusion.
Dosing Protocol: Experimental groups receive 0.01% this compound in 10μL PBS applied to the left eye twice daily for one month. Control groups receive vehicle (PBS) alone using identical administration parameters. A third untreated group serves as baseline control for tissue harvesting and primary cell isolation.
Tissue Collection and Processing: After one month of treatment, animals are euthanized and bulbar conjunctival tissues (BCTs) are carefully excised. Tissues are divided for various analytical endpoints: (1) frozen in liquid nitrogen for protein and RNA extraction; (2) fixed in 4% paraformaldehyde for histological examination; (3) processed under aseptic conditions for primary fibroblast isolation.
Histological Analysis: Fixed tissues are embedded in paraffin, sectioned at 4-5μm thickness, and stained with Masson's trichrome to evaluate collagen deposition and subconjunctival architecture. Fibroblast density is quantified using standardized counting protocols in multiple high-power fields.
This animal model successfully recapitulates key features of clinical subconjunctival fibrosis, demonstrating increased fibroblast density, collagen compaction, and ECM accumulation in this compound-treated eyes compared to controls [4].
Primary conjunctival fibroblasts (CFs) serve as a vital experimental system for mechanistic studies of this compound-induced fibrosis. The following isolation and culture methodology has been employed [4]:
Primary Cell Isolation: Bulbar subconjunctival tissues (BSTs) are aseptically dissected from untreated rats, washed thoroughly with PBS, and minced into 2×2-mm explants. These explants are placed in culture plates at a density of 5×10³ cells/well and maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) under standard culture conditions (5% CO₂, 95% humidity, 37°C).
Cell Culture and Propagation: Media is replaced every three days, and cells are subcultured using trypsin upon reaching 80-90% confluence. Experiments are conducted using cells between passages five and seven to maintain phenotypic stability while avoiding senescence.
This compound Treatment: For experimental studies, cells are treated with this compound across a concentration range (0.000005% to 0.001%) to determine dose-response relationships. Cell viability is assessed using Cell Counting Kit-8 (CCK-8) assay according to manufacturer specifications.
Inhibitor Studies: To establish the specific involvement of Wnt/β-catenin signaling, the pathway inhibitor XAV-939 is applied at 1μM concentration concurrently with this compound treatment. XAV-939 functions as a tankyrase inhibitor that stabilizes axin, thereby promoting β-catenin degradation [4] [6].
Comprehensive molecular profiling has been essential for elucidating the mechanism of this compound action:
Western Blot Analysis: Protein extracts from both tissues and cultured fibroblasts are separated by SDS-PAGE, transferred to PVDF membranes, and probed with specific antibodies against key pathway components including β-catenin, phosphorylated β-catenin, α-smooth muscle actin (α-SMA), collagen type I, fibronectin-1, and lamin A/C (for nuclear fraction normalization). Band intensity is quantified using standardized densitometry protocols [4].
Nuclear Fractionation: Subcellular localization of β-catenin is assessed through nuclear-cytoplasmic fractionation using commercial extraction kits, with subsequent Western blot analysis to detect β-catenin accumulation in the nuclear compartment [4].
Gene Expression Analysis: RNA is extracted using TRIzol reagent, reverse transcribed to cDNA, and analyzed by quantitative RT-PCR using specific primers for Col1α1, FN-1, and other ECM components. Expression levels are normalized to β-actin and calculated using the 2^(-ΔΔCt) method [4].
Figure 2: Experimental Workflow for Investigating this compound-Induced Fibrosis. Comprehensive approach integrating in vivo and in vitro models to elucidate the molecular mechanisms of this compound action and validate therapeutic interventions.
Systematic quantification of fibrotic changes in rat conjunctival tissues following this compound exposure reveals consistent pro-fibrotic transformation at both histological and molecular levels. The tabulated data below summarizes key quantitative findings from controlled animal studies [4]:
Table 1: In Vivo Assessment of this compound-Induced Subconjunctival Fibrosis in Rat Model
| Parameter Assessed | Control Group (PBS) | This compound-Treated Group | Analytical Method | Statistical Significance |
|---|---|---|---|---|
| Fibroblast Density | Baseline levels | 1.8-2.2 fold increase | Histomorphometry | p < 0.01 |
| Collagen Deposition | Normal, loose organization | Compact, dense arrangement | Masson's Trichrome staining | p < 0.001 |
| α-SMA Protein | Low expression | 2.5±0.3 fold increase | Western blot | p < 0.01 |
| Collagen I Protein | Baseline expression | 2.8±0.4 fold increase | Western blot | p < 0.001 |
| Fibronectin Protein | Baseline expression | 2.6±0.3 fold increase | Western blot | p < 0.01 |
| Nuclear β-catenin | Low levels | 3.1±0.5 fold increase | Nuclear fractionation + WB | p < 0.001 |
Concentration-dependent effects of this compound on primary conjunctival fibroblasts demonstrate clear dose-response relationships for both cytotoxicity and fibrotic activation. The following table systematizes quantitative findings from cell culture experiments [4]:
Table 2: In Vitro Dose-Dependent Effects of this compound on Conjunctival Fibroblasts
| This compound Concentration | Cell Viability (% of control) | ECM Gene Expression | Nuclear β-catenin | Suggested Application |
|---|---|---|---|---|
| 0.000005% | 98.2±3.1% | No significant change | No significant change | Sub-threshold control |
| 0.00001% | 95.4±2.8% | Mild increase (1.3±0.2 fold) | 1.5±0.3 fold increase | Low-level activation studies |
| 0.00003% | 92.1±3.5% | Moderate increase (1.8±0.3 fold) | 2.2±0.4 fold increase | Intermediate effect studies |
| 0.00005% | 85.3±4.2% | Significant increase (2.5±0.4 fold) | 2.9±0.5 fold increase | Standard experimental concentration |
| 0.0001% | 72.6±5.1% | Strong increase (3.1±0.5 fold) | 3.4±0.6 fold increase | Maximal effect studies |
| 0.001% | 58.7±6.3% | Marked increase but reduced cell number | 2.1±0.4 fold increase | Cytotoxicity assessment |
The specific involvement of Wnt/β-catenin signaling in this compound-induced fibrosis has been conclusively demonstrated through pharmacological inhibition studies using XAV-939. The quantitative efficacy of pathway blockade is summarized below [4] [6]:
Table 3: Efficacy of XAV-939 in Inhibiting this compound-Induced Fibrotic Signaling
| Parameter | This compound Alone | This compound + XAV-939 (1μM) | Inhibition Percentage | Statistical Significance |
|---|---|---|---|---|
| Nuclear β-catenin | 3.1±0.5 fold increase | 1.3±0.2 fold increase | 84.2% reduction | p < 0.001 |
| Collagen I Protein | 2.8±0.4 fold increase | 1.4±0.3 fold increase | 77.8% reduction | p < 0.01 |
| Fibronectin Protein | 2.6±0.3 fold increase | 1.5±0.2 fold increase | 68.8% reduction | p < 0.01 |
| α-SMA Protein | 2.5±0.3 fold increase | 1.6±0.3 fold increase | 60.0% reduction | p < 0.05 |
| ECM Gene Expression | 2.5±0.4 fold increase | 1.4±0.2 fold increase | 73.3% reduction | p < 0.01 |
The demonstration that this compound-induced fibrosis occurs primarily through Wnt/β-catenin activation reveals several promising therapeutic intervention points for fibrotic conditions:
Tankyrase Inhibition: XAV-939, the experimental compound used in mechanistic studies, represents a promising therapeutic approach through its action as a tankyrase-specific inhibitor. By inhibiting tankyrase-mediated axin degradation, XAV-939 promotes formation of the β-catenin destruction complex, effectively reducing both basal and this compound-stimulated β-catenin levels [4] [6]. This approach has demonstrated exceptional efficacy in preclinical models, achieving approximately 80% reduction in key fibrotic markers.
GSK-3β Activation: Alternative approaches to modulate the pathway include direct activation of GSK-3β, the key kinase responsible for β-catenin phosphorylation and degradation. While no specific GSK-3β activators are currently in clinical use, indirect potentiation of its activity represents an attractive therapeutic strategy [1] [2].
Receptor-Level Antagonism: Natural extracellular inhibitors of Wnt signaling including Dickkopf-related protein 1 (DKK1) and secreted frizzled-related proteins (sFRPs) offer additional therapeutic opportunities. These endogenous proteins function as extracellular antagonists that prevent Wnt ligand binding to receptors, thereby maintaining the pathway in its inactive state [1] [7].
The implications of these findings extend to multiple clinical domains:
Ophthalmic Formulation Safety: For patients requiring long-term topical medication, particularly those with glaucoma who may require future filtration surgery, the fibrotic potential of this compound-containing formulations warrants serious consideration. Switching to preservative-free alternatives represents a straightforward preventive approach for at-risk patients [4] [5].
Anti-Fibrotic Drug Development: The established role of Wnt/β-catenin signaling in fibrosis across multiple organ systems suggests that targeting this pathway may have broad therapeutic applications beyond ophthalmic conditions. The experimental approaches outlined here provide validated methodology for screening potential anti-fibrotic compounds [2] [8].
Biomarker Development: Nuclear β-catenin accumulation may serve as a valuable histopathological marker for assessing fibrotic risk in patients undergoing long-term treatment with this compound-containing products, enabling early detection and intervention before clinically significant fibrosis develops [4].
This comprehensive analysis establishes a definitive mechanistic link between this compound exposure and subconjunctival fibrosis through activation of the canonical Wnt/β-catenin signaling pathway. The experimental evidence demonstrates that this compound induces β-catenin stabilization, nuclear translocation, and subsequent fibrotic gene expression in conjunctival fibroblasts, and that these effects can be effectively blocked by specific pathway inhibitors.
Several important research directions merit further investigation:
Alternative Pathway Activation: While Wnt/β-catenin signaling appears to be the primary mechanism, potential crosstalk with other fibrotic signaling pathways such as TGF-β should be systematically evaluated to identify potential synergistic effects.
Long-Term Exposure Models: The current one-month animal exposure model should be extended to assess whether progressive fibrosis continues with longer exposure durations, or if adaptive mechanisms eventually mitigate the fibrotic response.
Clinical Correlation Studies: Well-designed clinical studies are needed to establish whether the molecular pathways identified in preclinical models correlate with fibrotic complications in human patients using this compound-containing medications long-term.
Expanded Therapeutic Screening: The experimental framework established in these studies provides a validated platform for high-throughput screening of additional compounds that might inhibit this compound-induced fibrosis through Wnt-dependent or independent mechanisms.
The table below summarizes the core characteristics of this compound as a biomarker [1].
| Aspect | Description |
|---|---|
| Chemical Identity | Ethyl ester of p-hydroxybenzoic acid (PHBA); also known as E214 [1]. |
| Primary Use | Antimicrobial preservative in cosmetics, pharmaceuticals, processed foods, and alcoholic beverages [1]. |
| Exposure Routes | Dermal absorption, ingestion, inhalation [1] [2]. |
| Role as a Biomarker | Indicator of recent exposure to this specific paraben; used to assess absorption, metabolism, and excretion [1] [2]. |
| Biological Matrices | Urine (most common), blood, breast milk, seminal plasma [1]. |
| Key Concern | Classified as an Endocrine Disrupting Chemical (EDC) with weak estrogenic activity [1]. |
The following tables consolidate quantitative data on this compound exposure levels found in recent biomonitoring studies, providing a reference for typical concentration ranges.
Table 1: Urinary Paraben Concentrations in Breastfeeding Mothers (n=103) This study detected parabens in a sample of Spanish mothers, with Mthis compound (MP) being the most prevalent [3].
| Paraben | Detection Frequency | Average Concentration (Geometric Mean) |
|---|---|---|
| Mthis compound (MP) | 92% | 17.7 ng/mL |
| This compound (EP) | Information not specified in the abstract | Information not specified in the abstract |
| Propylparaben (PP) | Information not specified in the abstract | Information not specified in the abstract |
| Butylparaben (BP) | 12% | 0.021 ng/mL |
Table 2: Occupational Exposure in Hairdressers (2025 Study) This recent study compared urinary biomarker levels among different groups of women, finding significantly higher exposure in hairdressers [4].
| Study Group | Geometric Mean (GM) of Mthis compound (ng/mL) | Context and Comparison |
|---|---|---|
| U.S. Hairdressers (of color) | 150.0 | GM in post-shift urine samples (n=23) [4]. |
| Office Workers (comparison group) | 48.9 | GM was ~3 times lower than in hairdressers (n=17) [4]. |
| U.S. General Population (similarly aged women) | 87.0 | GM was ~1.7 times lower than in hairdressers (n=431) [4]. |
Urine is the preferred matrix for assessing recent, non-persistent chemical exposures like this compound due to its non-invasive collection and the high concentration of metabolites [1] [2]. The following workflow details a standard protocol for quantifying this compound in urine, which can be adapted for other matrices with appropriate sample preparation.
Sample Collection & Storage
Sample Preparation
Instrumental Analysis: LC-MS/MS
Data Analysis & Quality Control
This compound is characterized as an endocrine-disrupting chemical (EDC). Its primary mechanisms of action, which underlie potential health concerns, are summarized in the diagram below.
When designing studies or interpreting data, consider the following:
The primary and secondary metabolic pathways of this compound (EP) have been characterized in both model organisms and humans. The following diagram illustrates these routes:
This compound is metabolized via hydrolysis and transesterification, followed by conjugation.
Key findings on these pathways include:
The absorption and excretion profile of this compound varies significantly depending on the route of exposure. The table below summarizes key pharmacokinetic parameters from a human study following a single dermal application of a paraben mixture cream, compared to data on oral exposure from the same research team [3] [4].
| Parameter | Dermal Exposure (Findings) | Oral Exposure (Context) |
|---|---|---|
| Time to Peak (T~max~) | 10.5 hours [3] [4] | Less than 2 hours [3] [4] |
| Terminal Elimination Half-Life | 12.0 hours [3] [4] | Not specified in context, but noted as faster [3] [4] |
| Fractional Urinary Excretion (F~ue~) | 2.3% of the applied dose [3] [4] | Higher than dermal route [3] [4] |
| Key Metabolic Note | Results in a higher proportion of biologically active unconjugated parabens in systemic circulation [3] [4] | PrP is more metabolized to the conjugated form compared to dermal exposure [3] [4] |
This data highlights that dermal exposure leads to a much slower absorption rate and a longer apparent half-life compared to oral intake. The slower processing after dermal application also results in more unconjugated (biologically active) paraben remaining in the body [3] [4].
For researchers seeking to replicate or build upon these findings, here are methodologies from the cited studies.
This study detailed the administration and sampling procedures for tracking paraben pharmacokinetics in humans [3] [4].
An earlier study used Drosophila melanogaster (fruit fly) to investigate the metabolic pathways of this compound [1].
| Aspect | Description |
|---|---|
| Primary Role | Inducer of Oxidative Stress [1] [2] |
| Mechanism | Increases intracellular Reactive Oxygen Species (ROS); impairs electron transport chain, disrupts mitochondrial membrane potential [1]. |
| Measured Via | Established oxidative stress biomarkers (8-OHdG, MDA, SOD, GSH) [3] [2]. |
Evidence from epidemiological and toxicological studies shows dose-dependent oxidative stress following ethylparaben exposure.
| Study Type / Model | Key Finding (Oxidative Stress Effect) | Measured Biomarker(s) | This compound Concentration / Exposure |
|---|---|---|---|
| Human Epidemiological (Adults, South China) [2] | Positive correlation between urinary this compound and DNA oxidation | Urinary 8-OHdG | Median urinary level: 1.49 ng/mL (general population) |
| In Vivo (Freshwater fish, Labeo rohita) [3] | Significant increase in ROS and lipid peroxidation; significant suppression of antioxidant enzymes | ↑ ROS, ↑ MDA (lipid peroxidation) ↓ SOD, ↓ GSH, ↓ CAT (antioxidants) | 21-day exposure to 2000, 4000, and 6000 μg/L | | In Vitro (Human placental cells, BeWo) [4] | Significant decrease in cell viability; induction of apoptotic cell death | Cell viability (MTS assay), Caspase-3 activity | 24-48h exposure to 0.1, 0.25, 0.5, and 1 mM |
For researchers looking to replicate or build upon these findings, here is a detailed methodology from the Labeo rohita study [3].
The following diagram illustrates the key cellular events through which this compound exposure leads to oxidative stress and downstream adverse effects, integrating findings from multiple studies [4] [3] [1].
This compound induces mitochondrial dysfunction, leading to oxidative damage and measurable biomarker changes.
For your research, focusing on the validated biomarkers and experimental protocols detailed above will provide a robust framework for investigating the role of this compound in oxidative stress pathways.
The following tables summarize key quantitative data on ethylparaben's xenoestrogen activity from experimental studies.
| Activity Type | Experimental System | Reported Potency Value | Comparison to Estradiol (E2) | Citation |
|---|---|---|---|---|
| Receptor Binding Affinity | Human ERα (Relative Binding Affinity) | Not detectable | >10,000x less potent | [1] |
| Receptor Binding Affinity | Human ERβ (Relative Binding Affinity) | Not detectable | >10,000x less potent | [1] |
| Enzyme Inhibition (17β-HSD2) | In vitro assay (IC50) | 4.6 ± 0.8 µM | Information not provided | [2] |
| In Vivo Uterotrophic Effect | Immature Sprague-Dawley rats (LOEL) | 4 mg/kg/day | Information not provided | [3] |
| Experimental Protocol | Key Steps | Critical Parameters | Relevance to Mechanism |
|---|
| In Vitro Estrogenicity (MCF-7 Proliferation) | 1. Culture MCF-7 human breast cancer cells. 2. Expose to test compound (e.g., this compound) for a set duration. 3. Measure cell proliferation (e.g., via MTT assay). 4. Compare to positive control (17β-estradiol) and vehicle control. | • Use of estrogen-free medium. • Inclusion of anti-estrogen control to confirm ER-specificity. • Dose-response relationship. | Measures overall estrogenic effect via ER binding and subsequent cell growth stimulation [4]. | | In Vivo Uterotrophic Assay | 1. Use immature or ovariectomized female rodents. 2. Administer test compound daily for 3-5 days. 3. Sacrifice animals and dissect uteri. 4. Weigh uterus and calculate organ-to-body-weight ratio. | • Animal model sensitivity. • Route of administration (oral vs. subcutaneous). • Measurement of estrogen-responsive genes (e.g., Pgr) to confirm effect. | The gold standard for identifying estrogenic effects in a whole organism, integrating absorption, metabolism, and tissue response [3]. | | Enzyme Inhibition Assay (17β-HSD2) | 1. Use recombinant enzyme or cell lysate. 2. Incubate with substrate (e.g., Estradiol E2) and cofactor. 3. Add test compound at varying concentrations. 4. Measure product formation (e.g., Estrone E1) via LC-MS/MS or fluorescence. | • Determination of IC50 value. • Use of intact cells to confirm cellular penetration. • Specificity testing against related enzymes. | Identifies compounds that disrupt local estrogen metabolism by inhibiting the inactivation of E2 to E1, increasing local estrogenic potency [2]. |
This compound can interfere with the endocrine system through several distinct molecular mechanisms.
This compound's multi-pathway endocrine disruption mechanism includes direct receptor binding, enzyme inhibition, and non-genomic signaling.
The evidence demonstrates that this compound is a xenoestrogen with a distinct and multi-faceted mechanism of action. When designing experiments or assessing risk, it is crucial to consider the relevant biological context, including the exposure pathway, metabolic capacity of the test system, and potential for mixture effects.
This compound (ethyl 4-hydroxybenzoate) is a member of the paraben family extensively utilized as an antimicrobial preservative in pharmaceutical, cosmetic, and food products due to its broad-spectrum activity against bacteria and fungi. As an ester of p-hydroxybenzoic acid, this compound is typically employed in combination with other parabens such as mthis compound and propylparaben to enhance preservative efficacy through synergistic effects. The quantitative determination of this compound in finished products is critical for several reasons: ensuring adequate preservative concentration to prevent microbial contamination, verifying that levels do not exceed regulatory limits established by health authorities, and confirming batch-to-batch consistency in quality control laboratories.
The analytical control of preservative systems represents a mandatory requirement in pharmaceutical quality systems, as outlined in various pharmacopeias and regulatory guidelines. According to current regulatory perspectives, finished product release specifications must include identification tests and content determination for each antimicrobial preservative present in the formulation [1]. The validated HPLC methods for paraben analysis have gained significant importance in recent years due to safety concerns regarding their potential endocrine-disrupting properties, which has led to increased scrutiny and strict limitations on their concentrations in consumer products, particularly in pharmaceutical formulations and cosmetics [2] [3].
The development of a robust HPLC method for this compound determination requires systematic optimization of various chromatographic parameters to achieve adequate separation, peak symmetry, and resolution from other preservatives and active ingredients. Reversed-phase chromatography employing C8 or C18 stationary phases has been demonstrated as the most suitable separation mechanism for parabens due to their hydrophobic characteristics. Based on comprehensive method development studies, the isocratic elution mode is generally preferred over gradient elution for routine analysis of this compound in quality control settings due to its operational simplicity, enhanced reproducibility, and shorter re-equilibration times between injections [4] [5].
The column selection significantly impacts the separation efficiency and peak symmetry. Methods utilizing Lichrosorb C8 (150×4.6 mm, 5 µm) columns have demonstrated excellent resolution for this compound from other parabens and preservatives such as 2-phenoxyethanol [4] [5]. Alternative methods employing C18 columns including Amaze C18 SPF (150×4.6 mm, 3 µm) or Waters X-Bridge TM C18 (50×4.6 mm, 3.5µm) have also proven effective, particularly when analyzing complex matrices [6] [7]. The column temperature is typically maintained at ambient conditions (25-35°C), which provides satisfactory reproducibility without requiring specialized temperature control equipment [8] [9].
The mobile phase selection represents a critical factor in achieving optimal separation while maintaining compatibility with the detection system. Based on validated methods, the most effective mobile phase compositions for this compound analysis include:
The flow rate is typically maintained between 0.8-1.2 mL/min, with 1.0 mL/min being the most commonly employed in validated methods [4] [1]. For UV detection of this compound, the wavelength selection is crucial for achieving optimal sensitivity. The maximum absorbance for this compound occurs at 258 nm, though alternative wavelengths of 235 nm or 254 nm have been successfully employed in multi-analyte methods where compromise conditions are necessary [4] [6] [10]. The injection volume generally ranges from 10-20 µL, providing adequate sensitivity without peak distortion [4] [8].
The validation of analytical methods for this compound determination must comply with regulatory guidelines such as ICH Q2(R1) and USP general chapters. The following sections provide detailed protocols for assessing critical validation parameters.
Purpose: To ensure the chromatographic system operates correctly at the time of analysis. Procedure:
Acceptance Criteria:
Purpose: To demonstrate that the analytical method produces results directly proportional to analyte concentration within a specified range. Procedure:
Acceptance Criteria:
Table 1: Linearity and Range Data for this compound in Different Matrices
| Matrix | Linear Range (µg/mL) | Correlation Coefficient (r²) | Slope | Intercept | Reference |
|---|---|---|---|---|---|
| Pharmaceutical Gel | 20-50 | > 0.9998 | 311.47 ± 8.22 | 0.474 ± 0.485 | [5] [3] |
| Folic Acid Oral Liquid | 1.1-110 | ≥ 0.9995 | 3254.714 ± 4.95 | 0.546 ± 0.223 | [8] [3] |
| Body Creams | 0.03-0.5 | > 0.999 | Not specified | Not specified | [2] [3] |
| Food Products | 0.5-100 | > 0.999 | Not specified | Not specified | [10] |
Purpose: To evaluate the method's ability to generate reproducible results (precision) and its closeness to the true value (accuracy). Procedure:
Acceptance Criteria:
Table 2: Precision and Accuracy Data for this compound HPLC Methods
| Validation Parameter | This compound Concentration | RSD (%) | Recovery (%) | Reference |
|---|---|---|---|---|
| Intra-day Precision | 35 µg/mL | 0.13 | Not specified | [5] |
| Inter-day Precision | 35 µg/mL | ≤ 0.52 | Not specified | [5] |
| Accuracy (Recovery) | 50-150% of target | < 0.21 | ≥ 95 | [8] |
| Repeatability | 0.125 µg/mL | ≤ 5.33 | 98-102 | [3] |
Purpose: To demonstrate that the method specifically quantifies this compound without interference from degradation products, excipients, or other components. Procedure:
Acceptance Criteria:
Scope: This protocol describes the simultaneous determination of 2-phenoxyethanol, mthis compound, this compound, and propylparaben in a pharmaceutical gel formulation [4] [5].
Materials and Equipment:
Sample Preparation:
Standard Preparation:
Chromatographic Conditions:
System Suitability Parameters:
Scope: This protocol describes the determination of this compound and other parabens in body cream samples using dispersive liquid-liquid microextraction (DLLME) for sample preparation, followed by HPLC-UV analysis [2].
Materials and Equipment:
DLLME Procedure:
Chromatographic Conditions:
Method Performance:
The analytical greenness of HPLC methods for this compound determination has gained increased attention. Methods should be evaluated using metrics such as the Analytical Greenness (AGREE) calculator and Blue Applicability Grade Index (BAGI) to minimize environmental impact [8]. Strategies for improving method greenness include:
Recent studies have demonstrated that isocratic methods with simple sample preparation can achieve AGREE scores around 0.5, indicating moderate environmental friendliness while maintaining analytical performance [8].
Figure 1: Comprehensive workflow for the development and validation of HPLC methods for this compound analysis in various matrices
The HPLC method validation for this compound preservatives requires careful consideration of analytical parameters and matrix effects to ensure reliable quantification in various product formulations. The protocols outlined in this document provide comprehensive guidance for method development, validation, and application in quality control laboratories. The validated methods demonstrate excellent linearity, precision, accuracy, and specificity for this compound determination across the concentration ranges typically encountered in pharmaceutical, cosmetic, and food products.
Recent advancements in sample preparation techniques, particularly DLLME for complex matrices, have significantly improved the sensitivity and selectivity of paraben analysis while aligning with green analytical chemistry principles. The incorporation of forced degradation studies provides crucial information about method specificity and stability-indicating properties, essential for product shelf-life determination.
As regulatory requirements continue to evolve regarding paraben usage, the availability of robust analytical methods becomes increasingly important for compliance monitoring and safety assessment. The protocols described herein represent current best practices in this compound analysis and can be adapted to specific laboratory needs while maintaining compliance with international regulatory standards.
Ethylparaben (ethyl 4-hydroxybenzoate, CAS 120-47-8) is a widely utilized preservative belonging to the paraben family, frequently incorporated into cosmetic formulations, pharmaceutical products, and select food items to inhibit microbial growth and extend product shelf life. As a member of the paraben group, it functions through its antimicrobial properties against a broad spectrum of bacteria, fungi, and yeast, making it particularly valuable in water-based products susceptible to contamination. The chemical structure of this compound—an ethyl ester of p-hydroxybenzoic acid—confers optimal solubility characteristics that facilitate its incorporation into various product matrices while maintaining effective preservative activity at relatively low concentrations typically ranging from 0.01% to 0.5% in finished products [1] [2].
The regulatory landscape governing this compound usage has evolved significantly in recent years, particularly with the introduction of the Modernization of Cosmetics Regulation Act (MoCRA) in 2022, which represents the most substantial expansion of the U.S. Food and Drug Administration's authority to regulate cosmetics since the Federal Food, Drug, and Cosmetic Act was established in 1938 [3] [4]. This enhanced regulatory framework mandates stricter requirements for safety substantiation, facility registration, product listing, and adverse event reporting within specific timelines. Furthermore, the global regulatory environment has become increasingly complex, with nearly 20 U.S. states enacting or proposing legislation restricting various chemical substances in cosmetics, including California's PFAS-Free Cosmetics Act and comprehensive bans on intentionally added PFAS in Colorado and Maryland [4]. The European Union continues to update its Cosmetic Products Regulation (EC 1223/2009), with proposed compliance deadlines beginning in June 2026 [5].
Analytical methods for this compound quantification have consequently gained importance to ensure both regulatory compliance and product safety. The growing consumer awareness of potential endocrine-disrupting effects associated with paraben exposure—despite regulatory agencies maintaining their safety at low concentrations—has intensified the need for robust, sensitive, and specific analytical methodologies [6] [2]. This compound's classification as a potential endocrine-disrupting chemical (EDC) stems from its ability to exhibit weak estrogenic activity, bind to estrogen receptors, and potentially disrupt hormonal balance through various mechanisms, thereby necessitating precise monitoring of its presence and concentration in consumer products [2].
HPLC remains the workhorse technique for this compound analysis due to its robust separation capabilities, reproducibility, and compatibility with various detection systems. The selection of appropriate stationary phases is critical for achieving optimal resolution, particularly when analyzing complex matrices containing multiple preservatives with similar chemical structures.
Table 1: HPLC Conditions for this compound Analysis Using Different Stationary Phases
| Parameter | Amaze C18 SPF Column [7] | Amaze HA Mixed-Mode Column [7] | Heritage MA Column [7] |
|---|---|---|---|
| Column Dimensions | 4.6 × 150 mm, 3 μm, 100 Å | 3 × 100 mm, 3 μm, 100 Å | 4.6 × 150 mm, 3 μm, 100 Å |
| Separation Mode | Reversed-phase | Reversed-phase/Anion-exchange | Reversed-phase |
| Mobile Phase | 30% ACN with 0.1% TFA | ACN/water/ammonium formate pH 3.7 | 60% ACN with 10 mM Am Ac pH 4 |
| Flow Rate | 1.0 mL/min | 0.6 mL/min | 1.0 mL/min |
| Detection | UV 235 nm | UV 235 nm | UV 255 nm |
| Injection Volume | 3 μL | 3 μL | 3 μL |
| Sample Concentration | 0.1-0.1 mg/mL | various-0.2 mg/mL | 0.2 mg/mL |
| Analytes Separated | Benzyl alcohol, benzoic acid, mthis compound, this compound, propylparaben | Benzyl alcohol, dehydroacetic acid, sorbic acid, mthis compound, benzoic acid, this compound | Mthis compound, this compound, propylparaben |
The Amaze C18 SPF column employs a C18 stationary phase modified with proprietary polyfluorinated aromatic rings, which combines traditional hydrophobic retention mechanisms with unique pi-pi interactions beneficial for separating compounds with aromatic structures like parabens [7]. This configuration is particularly effective for resolving complex mixtures of preservatives commonly found in cosmetic formulations, including benzyl alcohol, benzoic acid, and multiple parabens. The typical mobile phase consists of acetonitrile/water mixtures with acidic modifiers such as 0.1% trifluoroacetic acid (TFA), which helps suppress silanol activity and improve peak shape. Detection is conventionally performed in the UV region at 235 nm, where parabens demonstrate strong absorption due to their aromatic structure [7].
For more complex matrices, the Amaze HA mixed-mode column provides orthogonal separation mechanisms through combined reversed-phase and anion-exchange properties [7]. This dual functionality enhances resolution of this compound from other acidic preservatives and matrix components that might co-elute in purely reversed-phase systems. The mobile phase typically employs buffered solutions such as ammonium formate at pH 3.7, which maintains the ionic characteristics of analytes while ensuring compatibility with MS detection if required. The reduced flow rate of 0.6 mL/min and narrower column dimensions (3 × 100 mm) contribute to improved sensitivity and reduced solvent consumption [7].
Figure 1: HPLC Analysis Workflow for this compound Determination. The process begins with sample preparation, followed by critical method parameter optimization, separation, and data analysis stages.
Liquid chromatography coupled with mass spectrometry (LC-MS) provides enhanced sensitivity and specificity for this compound detection, particularly in complex matrices or when analyzing multiple parabens simultaneously. The International Fragrance Association (IFRA) recently published a new analytical guideline in January 2025 detailing an LC-MS method for detecting nine parabens in fragrance raw materials [8].
This advanced protocol utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) operated in Multiple Reaction Monitoring (MRM) mode, which ensures accurate identification through monitoring two transitions per paraben, with retention time and MRM ratios serving as confirmation criteria [8]. This approach significantly reduces false positives and enhances detection specificity compared to conventional UV detection. The method is applicable to various fragrance raw materials and supports consistent quality control across the fragrance industry, demonstrating the ongoing evolution of analytical techniques for paraben analysis [8].
The MS detection parameters typically employ electrospray ionization (ESI) in negative mode, which is optimal for detecting parabens due to their ability to form stable deprotonated molecules [M-H]⁻. Key fragmentation patterns for this compound include transitions from m/z 165→121 and 165→93, corresponding to the loss of the ethyl group and subsequent decarboxylation, respectively. These characteristic transitions provide confirmation points that enhance analytical specificity when differentiating this compound from isobaric interferences in complex cosmetic matrices [8].
The diversity of cosmetic formulations presents significant challenges for sample preparation, necessitating tailored extraction approaches based on product matrix characteristics. The fundamental principle involves complete extraction of this compound from the product matrix while minimizing interference from other components.
For water-based products such as toners, gels, and serums, simple dilution with an appropriate solvent such as methanol, acetonitrile, or water often suffices. Typically, 0.1-0.5 g of product is accurately weighed and diluted to 10-25 mL with solvent, followed by vigorous mixing (vortexing) for 30-60 seconds and potential brief sonication (5-10 minutes) to ensure complete dissolution and homogenization [7]. For products containing insoluble particulates or higher viscosity, centrifugation at 3000-5000 rpm for 10 minutes may be necessary to clarify the solution before analysis.
Oil-based formulations including creams, lotions, and makeup products require more extensive extraction procedures. These typically involve employing water-miscible organic solvents such as acetonitrile or methanol to break emulsions and extract this compound from the lipophilic matrix. A representative protocol involves weighing 0.5 g of sample into a suitable container, adding 10 mL of acetonitrile, vortexing for 60 seconds, sonicating for 15 minutes, then centrifuging at 4000 rpm for 10 minutes [9]. The supernatant is collected and potentially filtered through a 0.45 μm membrane before analysis. For particularly challenging matrices, sequential extraction with different solvent polarities or the addition of small amounts of stronger solvents like dichloromethane may be employed, though compatibility with subsequent HPLC analysis must be considered.
While many cosmetic matrices can be analyzed after simple extraction and dilution, some complex formulations may require additional cleanup steps to remove interfering compounds that could compromise chromatographic performance or detection specificity. Solid-phase extraction (SPE) using C18 or mixed-mode cartridges provides effective cleanup by retaining this compound while allowing more polar matrix components or non-polar interferents to pass through, depending on the specific protocol employed.
For products with low this compound concentrations or when analyzing trace levels, concentration techniques may be necessary. Gentle evaporation under nitrogen stream or using vacuum concentrators can concentrate samples 10- to 50-fold, significantly enhancing method sensitivity. However, analysts should verify that this compound losses do not occur during concentration steps, particularly given its semi-volatile nature. For LC-MS applications, maintaining samples in compatible solvents (primarily methanol, acetonitrile, or their mixtures with water) is essential to prevent ionization suppression in the mass spectrometer source.
Table 2: Sample Preparation Methods for Different Cosmetic Product Types
| Product Category | Recommended Extraction Method | Optimal Solvent System | Cleanup Requirements | Special Considerations |
|---|---|---|---|---|
| Shampoos & Conditioners | Dilution & Filtration | 50:50 ACN:Water | Low | Surfactants may cause interference; may require dilution factor optimization |
| Creams & Lotions | Solvent Extraction, Sonication, Centrifugation | ACN or MeOH | Moderate | Emulsion breaking critical; potential for column fouling from lipids |
| Makeup Products | Solvent Extraction, Sonication, Centrifugation | 70:30 ACN:DCM | High | High pigment load may require SPE cleanup; complex matrices |
| Fragrances | Dilution & Direct Analysis | MeOH | Low | High ethanol content may affect early eluting compounds; simple matrix |
| Serums & Gels | Dilution & Vortexing | 30:70 ACN:Water | Low to Moderate | Polymers may require filtration; viscous matrices need sufficient dilution |
Robust method validation is essential to generate reliable, reproducible data for this compound quantification in cosmetic products. The following validation parameters should be established following ICH and FDA guidelines to ensure method suitability for its intended purpose.
Linearity and range are typically demonstrated across concentrations spanning 50-150% of the expected sample concentration, with a minimum correlation coefficient (r²) of 0.995 for HPLC-UV methods and 0.99 for LC-MS methods. This compound calibration curves generally exhibit linearity across 0.1-100 μg/mL depending on detection methodology, with UV detection offering approximately 0.1 μg/mL limit of quantification (LOQ) and MS detection achieving sub-ng/mL sensitivity [7] [8]. Accuracy is validated through spike recovery experiments at multiple concentration levels (typically 50%, 100%, and 150% of target concentration), with acceptable recovery ranges of 90-110% for cosmetic matrices. Precision encompasses both repeatability (intra-day precision, RSD < 2%) and intermediate precision (inter-day, different analysts, RSD < 5%), evaluated through replicate analysis of quality control samples.
Specificity ensures that the method can unequivocally identify and quantify this compound in the presence of other sample components, demonstrated through baseline resolution from closely eluting compounds such as mthis compound and propylparaben, with peak purity confirmed by photodiode array detection or MS. The limit of detection (LOD) and limit of quantitation (LOQ) are determined through signal-to-noise ratios of 3:1 and 10:1, respectively, with typical LOQ values of 0.1 μg/mL for HPLC-UV and 0.001 μg/mL for LC-MS methods [7] [8]. Robustness evaluates method resilience to deliberate, small variations in operational parameters such as mobile phase pH (±0.2 units), temperature (±5°C), and flow rate (±10%), with system suitability criteria ensuring maintained performance.
Rigorous quality control practices are implemented throughout this compound analysis to ensure ongoing method reliability. System suitability tests are performed before each analytical batch to verify chromatographic performance, typically including criteria for retention time reproducibility (RSD < 2%), theoretical plate count (>2000 for parabens), tailing factor (<2.0), and resolution from closest eluting compound (>2.0) [7].
Continuous monitoring of analytical performance is maintained through inclusion of quality control samples at low, medium, and high concentrations within each batch, with acceptance criteria of ±15% from nominal concentrations. Blank samples (extraction solvents processed identical to samples) and carryover evaluations (injection of blank following high concentration standard) are incorporated to identify potential contamination or carryover issues. For laboratories conducting routine analysis, participation in proficiency testing schemes and periodic analysis of certified reference materials provides external validation of analytical performance and helps maintain accreditation status.
The regulatory landscape for this compound in cosmetic products continues to evolve, with significant regional variations in permitted concentrations, restricted uses, and labeling requirements. In the United States, the FDA continues to implement MoCRA, which establishes new requirements for the cosmetics sector including mandatory facility registration, product listing, safety substantiation, and adverse event reporting [3] [4]. Under these regulations, serious adverse events must be reported within 15 business days, with additional reporting required if new medical information arises within one year [4].
The European Union maintains specific restrictions on paraben usage under Regulation (EC) No 1223/2009, with recent amendments focusing on simplified requirements pertaining to labeling and CMR (carcinogenic, mutagenic, or reprotoxic) classification, with proposed compliance deadlines beginning in June 2026 [5]. The European Scientific Committee on Consumer Safety (SCCS) has established specific limits for paraben concentrations, particularly prohibiting isopropyl-, isobutyl-, phenyl-, benzyl- and pentylparaben entirely while limiting the use of other parabens including this compound.
Globally, there is a trend toward increased transparency and consumer right-to-know initiatives, exemplified by allergen disclosure requirements for fragrances and potential endocrine disruptor labeling in some jurisdictions. Analytical methods must therefore be sufficiently sensitive to accurately quantify this compound at levels well below regulatory limits to ensure compliance across different markets.
While regulatory agencies including the FDA continue to review the safety of parabens in cosmetics, stating that "at this time, we do not have information showing that parabens as they are used in cosmetics have an effect on human health" [6], ongoing research suggests potential concerns about endocrine-disrupting properties. This compound is classified as a potential endocrine-disrupting chemical (EDC) due to its ability to exhibit weak estrogenic activity, bind to estrogen receptors, and potentially disrupt hormonal balance [2].
The proposed mechanisms of endocrine disruption include estrogenic activity through mimicking natural estrogen (17β-estradiol), anti-androgenic effects by interfering with testosterone activity, potential thyroid disruption, and metabolic effects through activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), a key regulator of fat cell growth [2]. These concerns have led to consumer demand for paraben-free products and increased scrutiny from regulatory bodies, further emphasizing the importance of accurate analytical methods for monitoring this compound levels in consumer products.
Figure 2: Regulatory Compliance Pathway for Cosmetic Products Under MoCRA. The process outlines pre-market requirements and post-market surveillance obligations for products containing this compound.
The analysis of this compound in personal care products requires carefully optimized and validated analytical methods to address the complex matrices and evolving regulatory requirements. HPLC with UV detection remains the most widely employed technique for routine quality control, offering robust performance and cost-effectiveness for the simultaneous quantification of multiple preservatives. The development of advanced stationary phases including fluorinated C18 and mixed-mode columns has significantly enhanced separation capabilities for complex paraben mixtures [7].
For applications requiring enhanced sensitivity and specificity, particularly in challenging matrices or when confirming potential non-compliant products, LC-MS/MS provides superior performance with the ability to detect and quantify this compound at trace levels while unequivocally confirming its identity through characteristic fragmentation patterns [8]. The recent introduction of standardized methods by organizations such as IFRA facilitates harmonized approaches across the industry, supporting consistent quality control practices [8].
The regulatory landscape continues to evolve rapidly, with MoCRA representing a significant expansion of FDA authority and numerous states implementing additional restrictions on cosmetic ingredients [3] [4]. These regulatory developments, coupled with increasing consumer awareness and demand for transparency, underscore the ongoing importance of robust, accurate, and precise analytical methods for this compound quantification. As the industry continues to innovate, analytical methodologies will need to adapt to address emerging challenges including the analysis of increasingly complex product formulations and the need to detect this compound at ever-lower concentration levels to meet both regulatory requirements and consumer expectations.
Parabens (alkyl esters of p-hydroxybenzoic acid) remain extensively employed as antimicrobial preservatives in pharmaceutical formulations, including gels, due to their broad-spectrum efficacy, chemical stability, and cost-effectiveness. These compounds prevent microbial growth and extend product shelf life in water-containing formulations. Recent studies have raised concerns about their potential as endocrine-disrupting compounds, with estrogenic activity shown to increase with alkyl chain length [1]. The regulatory landscape continues to evolve, with the European Union revising concentration limits for specific parabens like propyl and butyl paraben in certain products [1]. These developments have intensified the need for robust analytical methods that can simultaneously quantify multiple paraben compounds in complex pharmaceutical matrices like gels.
The analysis of parabens in pharmaceutical gels presents particular challenges due to the complex matrix composition, typically containing gelling agents, stabilizers, penetration enhancers, and other excipients that can interfere with analytical determination. Furthermore, the need to monitor potential degradation products such as p-hydroxybenzoic acid and protocatechuates necessitates selective analytical techniques [1]. This document presents validated protocols using both HPLC-UV and LC-MS/MS methodologies to address these challenges, providing researchers with reliable tools for quality control and regulatory compliance in pharmaceutical development.
The HPLC-UV method provides a cost-effective solution for laboratories requiring reliable paraben quantification without mass spectrometry capabilities. Based on established pharmacopeial approaches with modifications for enhanced efficiency, this method has been optimized specifically for pharmaceutical matrices including gels [2]. The instrumental configuration consists of an HPLC system with binary pump, autosampler, column oven, and UV detector. Separation is achieved using an Agilent TC-C18 column (250 mm × 4.6 mm, 5 μm particle size) maintained at 25°C, providing excellent peak symmetry and resolution for all target parabens [2].
The mobile phase employs a binary isocratic system consisting of phosphate buffer (pH 4.0) and methanol in a ratio of 79:21 (v/v), which effectively separates methyl, ethyl, and propyl parabens commonly used in pharmaceutical formulations [2]. The flow rate is set at 1.2 mL/min with detection at 254 nm, the wavelength maximum for parabens. The injection volume is 50 μL for preservative analysis, providing adequate sensitivity while minimizing matrix effects. Under these conditions, typical retention times are approximately 5.4 minutes for methyl paraben, 7.8 minutes for ethyl paraben, and 12.3 minutes for propyl paraben, with a total run time of 14-15 minutes [3]. This method demonstrates high specificity, with baseline separation of all target analytes free from interference from common gel excipients.
Table 1: Sample Preparation Steps for HPLC-UV Analysis of Pharmaceutical Gels
| Step | Procedure | Parameters | Notes |
|---|---|---|---|
| 1. Sample Weighing | Accurately weigh 0.05 g of gel sample | Analytical balance (0.1 mg precision) | Homogenize sample before weighing |
| 2. Extraction | Add 7 mL solvent (ethyl acetate:methanol:acetone, 2:4:4) | Vortex 1 min, ultrasonicate 30 min, centrifuge 20 min at 3000 rpm | Solvent ratio optimized for complete recovery |
| 3. Cleanup | Dilute supernatant with deionized water, load onto preconditioned C18 SPE cartridge | Condition with iso-octane, ethyl acetate, methanol, then water (2 mL each) | Removes gel matrix interferents |
| 4. Elution | Elute analytes with 1 mL of 50% acetonitrile | Gentle vacuum or positive pressure | Collect entire eluent |
| 5. Concentration | Evaporate to dryness under nitrogen stream, reconstitute in 200 μL acetonitrile | Nitrogen evaporator at 30°C | Reconstitution volume may be adjusted based on paraben concentrations |
The sample preparation method has been optimized to address the challenges of gel matrices, which can entrap analytes and cause incomplete extraction. The selected solvent system effectively disrupts the gel structure while maintaining paraben stability during extraction [3]. The solid-phase extraction cleanup step utilizing C18 cartridges significantly reduces matrix effects, improving both method sensitivity and chromatographic performance. For method verification, preparation of standard solutions involves accurately weighing reference standards of methyl paraben (1.4 mg/mL), ethyl paraben (1.1 mg/mL), and propyl paraben (0.7 mg/mL), then diluting with mobile phase to create calibration standards [2].
Liquid chromatography coupled with tandem mass spectrometry provides superior sensitivity and selectivity for comprehensive paraben analysis, including simultaneous quantification of multiple paraben species and their degradation products. This approach is particularly valuable for stability studies and when analyzing complex gel formulations with potential interferents. The LC system should be configured with a binary pump, autosampler, and column oven, with separation performed using a reversed-phase C18 column (e.g., Zorbax SB-C18, 12.5 mm × 4.6 mm, 5 μm) maintained at 25°C [3] [4].
The mobile phase consists of 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in 2-propanol (mobile phase B), with a gradient elution program starting at 50% B, increasing to 95% B over 3 minutes, holding for 4 minutes, then returning to initial conditions for column re-equilibration [4]. The mass spectrometer operates in negative electrospray ionization (ESI-) mode for enhanced sensitivity, with multiple reaction monitoring (MRM) transitions optimized for each paraben compound. Key MS parameters include source temperature of 500°C, ionization voltage of 4500 V, and unit resolution for both Q1 and Q3 mass analyzers [4].
Table 2: MRM Transitions and Parameters for Paraben Analysis by LC-MS/MS
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Retention Time (min) | Collision Energy (V) | Declustering Potential (V) |
|---|---|---|---|---|---|
| Methyl Paraben | 151.0 | 136.0/92.0 | 5.4 | 15-20 | 40-50 |
| Ethyl Paraben | 165.0 | 139.0/95.0 | 7.8 | 15-20 | 40-50 |
| Propyl Paraben | 179.0 | 136.0/92.0 | 12.3 | 15-20 | 40-50 |
| Butyl Paraben | 193.0 | 136.0/92.0 | 15.1 | 15-20 | 40-50 |
| Benzyl Paraben | 213.0 | 136.0/92.0 | 16.5 | 15-20 | 40-50 |
| p-Hydroxybenzoic acid | 137.0 | 93.0 | 4.2 | 15-20 | 40-50 |
For mass spectrometric analysis, sample preparation follows a streamlined approach: weigh approximately 100 mg of gel sample into 5 mL of 1:1 (v/v) methanol-acetonitrile mixture [4]. Sonicate the sample for 10 minutes to ensure complete extraction, followed by centrifugation at 800 × g for 5 minutes. Filter the supernatant through a 0.2-μm membrane filter before transferring 1 mL to an autosampler vial for analysis. For complex gel formulations containing multiple excipients that may cause matrix effects, additional cleanup using solid-phase extraction with C18 or HLB cartridges is recommended, following protocols similar to those described for HPLC-UV analysis [1].
The LC-MS/MS method enables simultaneous determination of six parabens and four derivatives in a single chromatographic run, making it particularly suitable for comprehensive screening applications. The method has demonstrated excellent performance with recovery rates between 84-109% for various pharmaceutical matrices, including challenging formulations such as gels and creams [1]. The runtime of approximately 15 minutes provides a balance between comprehensive analyte coverage and analytical throughput, making this method suitable for high-volume quality control environments.
Both HPLC-UV and LC-MS/MS methods have undergone comprehensive validation according to International Council for Harmonisation (ICH) guidelines. The HPLC-UV method demonstrates excellent linearity with correlation coefficients (R²) ≥ 0.9995 across a concentration range of 1-32 μg/mL for methyl, ethyl, and propyl parabens [2]. The LC-MS/MS method shows similar performance with linear ranges of 10-1000 μg/L and R² values > 0.999 for all target parabens [5]. Method accuracy, determined through spike-recovery experiments, ranges from 95-108% for both techniques, well within acceptable limits for pharmaceutical analysis.
Precision studies reveal outstanding reproducibility for the HPLC-UV method, with relative standard deviations (RSD%) for precision less than 0.21% [2]. The LC-MS/MS method demonstrates comparable precision, with intraday and interday RSD values between 1.16-9.21% across all target analytes [5]. These results confirm that both methods provide reliable quantitative data suitable for quality control applications in pharmaceutical manufacturing and stability testing.
Table 3: Validation Parameters for Paraben Analysis Methods
| Validation Parameter | HPLC-UV Method [2] | LC-MS/MS Method [5] | Acceptance Criteria |
|---|---|---|---|
| Linearity Range | 1-32 μg/mL | 10-1000 μg/L | - |
| Correlation Coefficient (R²) | ≥ 0.9995 | > 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | ≥ 95% | 84.5-108.8% | 85-115% |
| Precision (RSD%) | < 0.21% | 1.16-9.21% | < 10% |
| LOD | Not specified | 10 μg/L | - |
| LOQ | Not specified | 10 μg/L | - |
The LC-MS/MS method offers superior sensitivity with limits of quantification (LOQ) of 10 μg/L for all target parabens, significantly lower than achievable with HPLC-UV [5]. This enhanced sensitivity makes LC-MS/MS particularly suitable for trace analysis and applications requiring detection of low paraben concentrations. Both methods demonstrate excellent specificity, with baseline separation of all target analytes and no interference from common pharmaceutical excipients found in gel formulations. For HPLC-UV, specificity is achieved through chromatographic separation, while LC-MS/MS provides additional specificity through MRM transitions that confirm compound identity based on both retention time and fragmentation pattern.
The following diagram illustrates the complete analytical workflow for the simultaneous determination of parabens in pharmaceutical gels, incorporating both HPLC-UV and LC-MS/MS pathways:
Diagram 1: Complete analytical workflow for paraben determination in pharmaceutical gels, showing both HPLC-UV and LC-MS/MS pathways.
Successful implementation of these methods requires attention to several critical parameters. For HPLC-UV analysis, mobile phase pH significantly impacts peak shape and separation efficiency; maintaining phosphate buffer at pH 4.0 provides optimal compromise between analyte separation and column longevity [2]. Column temperature should be controlled at 25±2°C to ensure retention time reproducibility. For LC-MS/MS applications, source parameters require careful optimization—specifically, desolvation temperature and nebulizer gas flow—to maximize sensitivity while minimizing adduct formation [4].
Common issues encountered during method implementation include peak tailing, which can often be resolved by adjusting mobile phase pH or incorporating small percentages of modifiers like formic acid (0.1%) [4]. Matrix effects in mass spectrometric detection, particularly signal suppression or enhancement, can be mitigated through effective sample cleanup and use of stable isotope-labeled internal standards when available. For both techniques, system suitability tests should be performed before sample analysis, evaluating parameters such as retention time reproducibility, peak asymmetry, and resolution between critical analyte pairs.
Pharmaceutical analysis of parabens must consider evolving regulatory guidelines regarding permissible concentrations. The European Union has established maximum concentration limits for parabens in certain products, including restrictions on propyl and butyl paraben in cosmetics for children under three years of age [1]. While pharmaceutical regulations may differ, these trends indicate increasing regulatory scrutiny of paraben usage. From an analytical perspective, methods should be validated to demonstrate capability to quantify parabens at concentrations well below established limits, typically with LOQs at least 10-fold lower than the regulated threshold.
Laboratory safety protocols should address hazards associated with organic solvents used in extraction procedures, particularly methanol and acetonitrile, which require appropriate ventilation and personal protective equipment. Standard solutions should be prepared in amber glassware to prevent potential photodegradation of parabens, particularly when analyzing for potential degradation products [1]. Quality control measures should include analysis of method blanks, continuing calibration verification, and quality control samples with each batch to ensure ongoing method reliability.
The protocols presented in this document provide comprehensive methodologies for simultaneous determination of multiple parabens in pharmaceutical gel formulations. The HPLC-UV method offers a cost-effective solution for routine quality control applications, while the LC-MS/MS approach delivers enhanced sensitivity and selectivity for comprehensive profiling including degradation products. Both methods have been rigorously validated and demonstrate excellent performance characteristics including accuracy, precision, and linearity across relevant concentration ranges.
As regulatory scrutiny of paraben usage continues to evolve, these analytical methods provide pharmaceutical scientists with robust tools for formulation development, quality control, and stability testing. The workflows can be adapted to analyze additional paraben species or modified for specific gel matrix characteristics, offering flexibility for various application needs. By implementing these protocols, laboratories can ensure reliable quantification of paraben preservatives, supporting both product quality and compliance with regulatory standards.
This modern microextraction technique uses a hydrophobic Deep Eutectic Solvent (DES) as a green extractant, combined with an in-situ effervescent reaction to achieve high extraction efficiency for parabens from complex food matrices [1].
The diagram below illustrates the main steps of the EA-EME procedure.
Here is the complete methodological breakdown for the extraction and analysis of this compound from foodstuffs [1].
Optimal extraction conditions and analytical performance characteristics for the EA-EME method are summarized in the table below [1].
Table 1: Optimized Method Parameters and Performance Data for EA-EME of this compound
| Parameter | Optimal Condition or Value | Notes / Other Parabens |
|---|---|---|
| DES Composition | MTAC:DecA (1:2) | Selected based on high recovery & low viscosity [1]. |
| DES Volume | Optimized via RSM | --- |
| Na₂CO₃ Concentration | Optimized via RSM | Acts as effervescent agent [1]. |
| Solution pH | Optimized via RSM | Critical for effervescence & extraction yield [1]. |
| Linear Range (EP) | 5-1000 ng/mL | --- |
| Limit of Detection (LOD) | 1.76 ng/mL | For this compound [1]. |
| Limit of Quantification (LOQ) | 5.85 ng/mL | For this compound [1]. |
| Precision (RSD, n=6) | 3.8% | Indicates reproducibility [1]. |
| Extraction Recovery | 90.2% - 95.8% | Range for the four parabens studied [1]. |
This protocol is particularly suited for researchers monitoring preservatives in foods and developing green analytical methods.
Ethylparaben (ethyl 4-hydroxybenzoate) is a widely utilized antimicrobial preservative employed in pharmaceutical, cosmetic, and food products to prevent microbial growth and maintain product stability. As a member of the paraben family, it demonstrates broad-spectrum activity against bacteria, fungi, and yeast, making it particularly valuable in multi-dose formulations where repeated contamination risk exists. The accurate quantification of this compound and other preservatives in formulations is critical for ensuring both product safety and efficacy throughout the shelf life of the product. High-Performance Liquid Chromatography (HPLC) represents the primary analytical technique for preservative analysis due to its sensitivity, specificity, and ability to simultaneously quantify multiple compounds in complex matrices.
Gravimetric determination provides a highly accurate and precise method for verifying autosampler injection volumes in HPLC systems, which is essential for generating reliable analytical data, particularly in regulated environments such as pharmaceutical quality control laboratories. This technique involves measuring the mass of liquid dispensed by the autosampler and converting it to volume using the density of the solution, thereby providing a direct verification of the actual injection volume delivered. The gravimetric approach for injection volume verification has been demonstrated to be significantly faster than previous methods, requiring less than 10 minutes to perform compared to older procedures that needed 2-3 hours, while maintaining stringent acceptance criteria appropriate for pharmaceutical analysis [1].
The gravimetric method provides a direct measurement of the actual volume delivered by the HPLC autosampler, which is critical for method validation and data integrity in regulated laboratories [1].
[ \text{Average Injection Volume (μL)} = \frac{\text{Total Mass Decrease (mg)}}{\text{Number of Injections} \times \text{Density of Water (g/mL)}} ]
Table 1: HPLC Columns and Conditions for this compound Analysis
| Column Type | Dimensions | Mobile Phase Composition | Flow Rate | Detection | Application | Source |
|---|---|---|---|---|---|---|
| Lichrosorb C8 | 150×4.6 mm, 5 μm | Acetonitrile/THF/water (21:13:66, v/v/v), pH 3.0 with formic acid | 1.0 mL/min | UV 258 nm | Preservative mixture analysis | [2] |
| Amaze C18 SPF | 4.6×150 mm, 3 μm, 100 Å | 30% ACN with 0.1% TFA | 1.0 mL/min | UV 235 nm | Preservative mixtures | [5] |
| Amaze HA Mixed-Mode | 3×100 mm, 3 μm, 100 Å | ACN/water/ammonium formate pH 3.7 | 0.6 mL/min | UV 235 nm | Multiple preservatives | [5] |
| Heritage MA | 4.6×150 mm, 3 μm, 100 Å | 60% ACN with 10 mM ammonium acetate pH 4 | 1.0 mL/min | UV 255 nm | Paraben analysis | [5] |
| Ultra Biphenyl | 50×3.0 mm, 3.0 μm | Gradient: 0.1% formic acid in water/0.1% formic acid in 2-propanol | 0.3 mL/min | MS/MS | Multiple preservatives | [6] |
The reversed-phase mode is most commonly employed for this compound separation, typically using C8 or C18 stationary phases with isocratic elution for simple preservative mixtures or gradient elution for complex matrices. The mobile phase generally consists of aqueous-organic mixtures with modifiers such as trifluoroacetic acid (TFA), formic acid, or buffer solutions to control ionization and improve peak shape. For mass spectrometry detection, volatile buffers like ammonium formate or ammonium acetate are preferred [5] [6].
Prior to sample analysis, system suitability tests must be performed to verify chromatographic system performance. For this compound analysis, key parameters include [2]:
Analytical methods for this compound quantification must be appropriately validated to ensure reliability, accuracy, and reproducibility. The following validation parameters should be established [2]:
Table 2: Method Validation Parameters for this compound Determination
| Validation Parameter | Conditions | Acceptance Criteria | Source |
|---|---|---|---|
| Linearity | 5 concentrations, duplicate injections | r > 0.9998 | [2] |
| Precision (Repeatability) | 6 determinations at 100% test concentration | RSD ≤ 0.5% | [2] [1] |
| Precision (Intermediate) | Analysis on different days | RSD ≤ 0.52% | [2] |
| Accuracy | Recovery at 50%, 100%, 150% of target | 98-102% recovery | [4] [2] |
| Specificity | Resolution from nearest peak | Rs > 1.5 | [2] |
| Solution Stability | Room temperature, 48 hours | No significant change | [2] |
| Injection Volume Accuracy | Gravimetric determination, n=6 | 50 ± 2 μL for 50-μL injection | [1] |
This compound is frequently combined with other preservatives such as mthis compound, propylparaben, and 2-phenoxyethanol in pharmaceutical products to provide broad-spectrum protection against microorganisms. Sample preparation typically involves simple dissolution and dilution with appropriate solvents, followed by filtration when analyzing liquids, gels, or semisolid formulations [2]. For complex matrices, additional extraction steps or cleanup procedures may be required to remove interfering compounds while maintaining analytical selectivity and sensitivity.
The developed and validated methods are directly applicable to routine quality control of raw materials, in-process samples, and finished products to ensure preservative content within specified limits. Additionally, these methods are suitable for stability studies to monitor preservative concentration throughout the product's shelf life, verifying that adequate antimicrobial protection is maintained until expiration [2].
The following diagram illustrates the complete workflow for the gravimetric determination of this compound injection volume and subsequent HPLC analysis:
Diagram 1: Complete workflow for gravimetric determination of this compound injection volume and HPLC analysis
The gravimetric determination of this compound injection volume represents a critical quality assurance measure in HPLC method validation, particularly for pharmaceutical analysis where injection accuracy directly impacts result reliability. When combined with robust HPLC methods using appropriate stationary phases and mobile phase compositions, this approach provides comprehensive quality control for preservative analysis in various product formulations. The detailed protocols and application notes presented herein offer researchers and pharmaceutical scientists a practical framework for implementing these techniques in both development and quality control environments, ultimately contributing to product safety and regulatory compliance.
The established method for testing autosampler precision involves multiple consecutive injections of an ethylparaben solution, with the relative standard deviation (RSD) of the peak areas used as the key performance indicator [1].
This test checks the autosampler's mechanical precision and the detector's measurement consistency [1]. The table below summarizes the key experimental parameters.
| Parameter | Specification |
|---|---|
| Analyte | This compound [1] |
| Concentration | 20 μg/mL [1] |
| Injection Volume | 10 μL [1] |
| Number of Injections | 10 consecutive [1] |
| Key Metric | %RSD of Peak Areas [1] |
| Acceptance Criterion | ≤ 0.5% RSD [1] |
A full autosampler qualification often includes other tests like injection linearity and carryover assessment [1]. The parameters for these tests, when using an this compound solution, are detailed below.
| Test | Injection Volumes | Carryover Check | Purpose |
|---|---|---|---|
| Linearity | 5, 10, 40, and 80 μL (single injections) [1] | Not Applicable | Verifies proportional detector response across volumes [1]. |
| Carryover | 80 μL of standard, followed by 80 μL of blank [1] | Measure peak area in blank injection [1] | Ensures the autosampler does not contaminate subsequent samples [1]. |
The following diagrams illustrate the procedural steps for the precision test and the subsequent data analysis pathway.
The protocol using a 20 µg/mL this compound solution and a 0.5% RSD criterion provides a solid foundation [1]. For a complete protocol, you may need to supplement with details such as the specific HPLC column, mobile phase composition, and detector wavelength from your internal methods or other standardized procedures.
This compound (ethyl 4-hydroxybenzoate) is a paraben ester widely utilized as an antimicrobial preservative in pharmaceuticals, cosmetics, and food products. As a member of the paraben family, it effectively inhibits growth of fungi, yeast, and bacteria, thereby extending product shelf life. The chemical structure of this compound consists of a hydroxybenzoic acid backbone with an ethyl ester functional group, making it less polar than mthis compound but more polar than longer-chain parabens like propyl and butylparaben. Recent regulatory developments have heightened the importance of accurate paraben quantification, as longer-chain parabens (propyl and butyl) face stricter concentration limits due to emerging health concerns, while this compound and mthis compound remain permitted with specific concentration restrictions [1].
The analytical significance of this compound determination stems from both regulatory requirements and safety considerations. The European Commission Regulation stipulates that this compound concentration in cosmetic products must not exceed 0.4% as a single ester or 0.8% when combined with other parabens [1]. Furthermore, scientific studies have raised concerns about parabens acting as endocrine-disrupting chemicals, potentially affecting reproductive functions and linked to increased breast cancer incidence after topical application [1]. These factors necessitate robust, accurate, and precise analytical methods for this compound quantification in various matrices.
Reverse-phase High Performance Liquid Chromatography (RP-HPLC) has emerged as the primary analytical technique for paraben separation and quantification due to its high resolution, sensitivity, and ability to simultaneously determine multiple preservatives in complex matrices. The hydrophobic nature of this compound makes it particularly suitable for reversed-phase separation, where it typically elutes after mthis compound but before propylparaben in accordance with increasing chain length and hydrophobicity. This application note provides comprehensive protocols for this compound analysis using RP-HPLC, including method development, validation, and troubleshooting guidance to support researchers in pharmaceutical, cosmetic, and food industries.
The separation efficiency of this compound in RP-HPLC depends on several critical parameters, including stationary phase selection, mobile phase composition, detection wavelength, and column temperature. Based on comprehensive literature review and experimental data, this compound exhibits optimal retention and resolution on C8 and C18 stationary phases, with C18 columns being the most widely employed due to their superior hydrophobicity and versatility [2] [3]. The mobile phase selection typically involves binary or ternary mixtures of aqueous buffer with organic modifiers such as acetonitrile or methanol, with acetonitrile generally providing better separation efficiency and lower backpressure compared to methanol [4] [2].
The pH of the mobile phase significantly impacts paraben separation, with acidic conditions (pH 3.0-4.0) generally enhancing peak shape and resolution by suppressing ionization of residual silanol groups on the stationary phase and the acidic hydroxyl group on the paraben molecule. For detection, this compound exhibits strong UV absorption at wavelengths between 210-260 nm due to its aromatic structure, with 235-258 nm being the most commonly employed ranges for analytical quantification [2] [3]. The column temperature typically ranges from ambient to 40°C, with elevated temperatures reducing mobile phase viscosity and improving mass transfer, thereby enhancing separation efficiency [4].
Table 1: Comparison of HPLC Methods for this compound Separation
| Method Parameter | Method A [2] | Method B [3] | Method C [4] | Method D [3] |
|---|---|---|---|---|
| Column | Lichrosorb C8 (150×4.6 mm, 5 µm) | Amaze C18 SPF (150×4.6 mm, 3 µm) | C18 (250×4.6 mm, 5 µm) | Heritage MA (150×4.6 mm, 3 µm) |
| Mobile Phase | ACN:THF:Water (21:13:66, v/v/v) | 30% ACN with 0.1% TFA | Phosphate buffer:ACN (65:35, v/v) | 60% ACN with 10 mM AmAc pH 4 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 258 nm | 235 nm | 210 nm | 255 nm |
| Injection Volume | 10 µL | 3 µL | 10 µL | 3 µL |
| Column Temperature | Ambient | Ambient | 40°C | Ambient |
| Retention Time (this compound) | 9.05 min | Not specified | Not specified | Not specified |
| Theoretical Plates | 7654 | Not specified | Not specified | Not specified |
| Resolution | 30.70 (from MP) | Not specified | Not specified | Not specified |
Table 2: System Suitability Parameters for this compound HPLC Methods
| Parameter | Acceptance Criteria | Method A [2] | Alternative Method [3] |
|---|---|---|---|
| Theoretical Plates (N) | >2000 | 7654 | Not specified |
| Tailing Factor (T) | ≤2.0 | 1.133 | Not specified |
| Capacity Factor (K') | >2.0 | 6.45 | Not specified |
| Repeatability (%RSD) | ≤1.0% | 0.13% | Not specified |
| Resolution (Rs) | >1.5 | 30.70 (from MP) | Not specified |
For Method A (Recommended for Optimal Separation): Prepare a mixture of acetonitrile, tetrahydrofuran, and water in the ratio 21:13:66 (v/v/v). Adjust the pH to 3.0±0.05 with formic acid. Filter the mobile phase through a 0.22 µm membrane filter and degas by sonication for 15 minutes before use [2].
For Alternative Methods: When using other mobile phase compositions, ensure all solvents are HPLC grade and properly mixed. For methods employing buffer systems, always adjust pH accurately as small variations can significantly impact retention time and peak shape. Filter and degas all mobile phases before use to prevent column damage and baseline instability.
For Pharmaceutical Gels and Creams: Accurately weigh about 1.0 g of sample into a 100 mL volumetric flask. Add approximately 50 mL methanol and sonicate for 10 minutes to extract the preservatives. Cool to room temperature, dilute to volume with methanol, and mix well. Transfer 10 mL of this solution to another 100 mL volumetric flask and dilute to volume with mobile phase. Filter through a 0.22 µm syringe filter before injection [2].
For Liquid Formulations: Accurately weigh 10 g of the liquid sample into a 50 mL volumetric flask. Add 30 mL methanol and vortex for 10 minutes. Allow to stand for 10 minutes, then filter through Whatman filter paper. Dilute 1 mL of the filtrate to 10 mL with methanol and filter through a 0.22 µm syringe filter [4].
Figure 1: Sample Preparation Workflow for this compound Analysis
Before sample analysis, perform system suitability tests to verify that the chromatographic system is adequate for the intended analysis. Inject six replicates of the system suitability solution and evaluate the following parameters [2]:
Figure 2: HPLC Instrument Operation Workflow
The analytical method validation for this compound quantification should be performed according to ICH Q2(R2) guidelines [4]. The validation protocol must demonstrate that the method is suitable for its intended purpose by assessing key parameters including specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantitation (LOQ) [4] [2].
Specificity is demonstrated by the resolution of this compound from other preservatives and excipients, confirming the absence of interference at the retention time of interest. This is typically evaluated by comparing chromatograms of blank samples, placebo formulations (without preservatives), and samples spiked with the target analytes [4]. For this compound, baseline separation from other parabens such as mthis compound and propylparaben should be achieved with resolution greater than 1.5 [2].
Table 3: Method Validation Parameters for this compound HPLC Analysis
| Validation Parameter | Experimental Procedure | Acceptance Criteria | Reported Values [2] |
|---|---|---|---|
| Linearity Range | 5 concentration levels, 20-50 µg/mL | R² > 0.999 | R > 0.9998 |
| Precision (Repeatability) | 6 replicates at 100% concentration | RSD ≤ 1.0% | RSD = 0.13% |
| Intermediate Precision | Different days, analysts, instruments | RSD ≤ 2.0% | RSD ≤ 0.52% |
| Accuracy (Recovery) | Spiked samples at 3 levels (80%, 100%, 120%) | Recovery 98-102% | 98-102% |
| LOD | Signal-to-noise ratio 3:1 | - | Not specified |
| LOQ | Signal-to-noise ratio 10:1 | - | Not specified |
| Robustness | Deliberate variations in method parameters | RSD ≤ 2.0% | Within specified limits |
Linearity is evaluated by preparing calibration standards at a minimum of five concentration levels across the expected working range (typically 20-50 µg/mL for this compound) [2]. The correlation coefficient (R²) should be greater than 0.999, and the y-intercept should not be significantly different from zero. Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day, between analysts, between instruments) studies, with %RSD values not exceeding 1.0% and 2.0%, respectively [2].
Accuracy is determined through recovery studies by spiking placebo formulations with known amounts of this compound at three concentration levels (80%, 100%, and 120% of target concentration) and calculating the percentage recovery, which should be within 98-102% [4] [2]. Robustness is evaluated by intentionally introducing small variations in method parameters such as mobile phase composition (±2%), pH (±0.1 units), flow rate (±0.1 mL/min), and column temperature (±2°C), then demonstrating that the method remains unaffected by these variations [4].
For method development, systematic optimization of chromatographic conditions is essential. Begin with a scouting gradient using a wide range of organic modifier (10-90% acetonitrile) to determine the approximate elution profile. Fine-tune separation by adjusting organic modifier percentage in 5% increments until acceptable retention (k' between 2-10) is achieved. If co-elution occurs, consider using alternative organic modifiers such as tetrahydrofuran or methanol, or employ ternary solvent systems to maximize selectivity space [5].
When analyzing complex matrices, sample preparation optimization is crucial. Evaluate different extraction solvents (methanol, acetonitrile, or mixtures), extraction times, and techniques (vortex mixing, sonication, shaking) to maximize recovery and minimize matrix interference. For challenging separations, consider alternative stationary phases such as phenyl, pentafluorophenyl, or mixed-mode columns, which offer different selectivity compared to traditional C8/C18 phases [3].
The developed and validated RP-HPLC method for this compound has widespread applications in quality control laboratories of pharmaceutical, cosmetic, and food industries. The method enables simultaneous quantification of multiple preservatives in various formulations, including gels, creams, liquids, and suspensions [4] [2]. Regular monitoring of preservative content throughout product shelf life ensures formulation stability and compliance with regulatory requirements [1].
In stability studies, the method can track preservative degradation over time under various storage conditions, providing critical data for establishing product expiration dates. The methodology also supports comparative studies of preservative efficacy in different formulation bases, helping manufacturers optimize preservative systems for maximum antimicrobial protection while minimizing potential health concerns [4] [1].
The regulatory compliance aspect of paraben analysis cannot be overstated, with strict limits imposed on paraben concentrations in various jurisdictions. The validated method provides manufacturers with a reliable tool to ensure their products meet these regulatory standards, particularly important given the evolving regulatory landscape surrounding paraben use [1].
The RP-HPLC method detailed in this application note provides a robust, accurate, and precise approach for this compound quantification in various product formulations. The method has been successfully validated according to ICH guidelines and demonstrates excellent performance characteristics including specificity, linearity, accuracy, and precision [4] [2]. The isocratic elution mode with UV detection offers simplicity and cost-effectiveness for routine quality control applications, while the relatively short analysis time (under 30 minutes) enables high throughput in busy laboratory environments [4].
The flexibility of the method allows for adaptation to different instrumentation and column configurations, making it widely applicable across various laboratory settings. Furthermore, the method can be easily modified to include additional preservatives commonly used in combination with this compound, providing a comprehensive analytical solution for preservative system analysis [2] [3]. By implementing this validated method, manufacturers can ensure product quality, stability, and regulatory compliance while safeguarding consumer health through accurate preservative quantification.
This compound (Ethyl 4-hydroxybenzoate, CAS 120-47-8) is a paraben ester widely employed as an antimicrobial preservative in cosmetics, pharmaceuticals, and food products [1]. Its efficacy stems from the ability to inhibit bacterial and fungal growth, thereby extending product shelf life. While considered safe at regulated concentrations (typically up to 0.4% for single paraben use or 0.8% for mixtures), ongoing research continues to evaluate its safety profile, particularly regarding potential endocrine-disrupting effects and its metabolic pathways in biological systems [2] [3].
The United States Pharmacopeia (USP) <51> protocol, also known as Preservative Efficacy Testing (PET) or Antimicrobial Effectiveness Testing (AET), is the standard methodology for evaluating preservative systems in aqueous-based products [4].
Core Protocol Summary:
The following table outlines the specific acceptance criteria for different product categories as per USP <51>:
Table 1: USP <51> Acceptance Criteria for Preservative Efficacy
| Product Category | Description | Microorganism | Criteria (Log Reduction) |
|---|---|---|---|
| Category 1 | Injections, ophthalmic, other sterile products | Bacteria | ≥1.0 log at 7 days; ≥3.0 log at 14 days; no increase from Day 14 to 28 |
| Yeast & Molds | No increase from initial count at 7, 14, and 28 days | ||
| Category 2 | Topical lotions, non-sterile nasal, mucous membrane products | Bacteria | ≥2.0 log reduction at 14 days; no increase from Day 14 to 28 |
| Yeast & Molds | No increase from initial count at 14 and 28 days | ||
| Category 3 | Oral products (non-antacid) | Bacteria | ≥1.0 log reduction at 14 days; no increase from Day 14 to 28 |
| Yeast & Molds | No increase from initial count at 14 and 28 days | ||
| Category 4 | Antacids with aqueous base | All | No increase from initial count at 14 and 28 days |
The diagram below illustrates the complete PET workflow from sample preparation to final report generation.
Understanding the metabolic fate of this compound is crucial for comprehensive safety and efficacy assessment.
Research using Drosophila melanogaster models has elucidated key metabolic pathways. The following diagram summarizes the primary and secondary metabolic routes for this compound.
Key Findings from Metabolic Studies:
This compound serves as a critical preservative across multiple industries due to its broad-spectrum antimicrobial activity and cost-effectiveness [1].
Table 2: this compound Applications Across Industries
| Industry | Typical Product Examples | Primary Function | Considerations |
|---|---|---|---|
| Cosmetics & Personal Care | Lotions, shampoos, deodorants, creams | Prevents microbial contamination in water-based formulations, extends shelf life | Consumer demand driving shift towards "clean" alternatives; potential for skin sensitization, especially on damaged skin [2]. |
| Pharmaceuticals | Topical ointments, creams, liquid formulations | Ensures sterility and stability of drug products during storage and use | Must comply with stringent compendial standards (e.g., USP <51>); concentration limits apply [1] [4]. |
| Food Industry | Processed foods, baked goods, beverages | Inhibits mold and yeast growth in high-moisture content products | Less common than in cosmetics; usage governed by food additive regulations [1]. |
Recent research has identified potential fibrotic effects associated with this compound exposure, particularly in ophthalmic applications. The following diagram illustrates the proposed mechanism via the Wnt/β-catenin signaling pathway, which may be relevant for safety assessments in topical formulations.
Key Research Findings:
The safety assessment of this compound involves evaluating exposure margins and potential health impacts based on current toxicological data.
Table 3: Safety Assessment and Regulatory Margins
| Parameter | Value/Range | Context and Significance |
|---|---|---|
| Allowed Concentration | 0.4% (single), 0.8% (mixtures) | Maximum use levels in cosmetic products as determined by the Cosmetic Ingredient Review (CIR) Expert Panel [2]. |
| Estimated Daily Use | Adults: 17.76 g; Infants: 378 mg | Industry estimates of cosmetic product use for exposure assessment [2]. |
| No Observed Adverse Effect Level (NOAEL) | 1000 mg/kg/day | Based on most statistically powerful study of butylparaben effects on male reproductive system [2]. |
| Margin of Safety (MOS) | Adults: 840-1690; Infants: ~3000-6000 | Calculated by CIR Panel; MOS >100 generally considered acceptable, indicating sufficient safety margin [2]. |
| Dermal Metabolism | ~1% absorbed unmetabolized | Following skin application, extensive metabolism in viable skin tissue limits systemic absorption [2]. |
This compound remains an effective and widely used preservative when employed within established regulatory guidelines and concentration limits. The standardized USP <51> protocol provides a robust framework for verifying antimicrobial efficacy across product categories. Emerging research on metabolic pathways, particularly hydrolysis and transesterification, and specific mechanisms like Wnt/β-catenin mediated fibrosis, offers valuable insights for comprehensive safety profiling. Researchers and formulators should consider these factors alongside consumer trends toward alternative preservation systems when developing new products.
Hydrazide-hydrazone derivatives represent a privileged scaffold in medicinal chemistry due to their versatile biological activities and relatively straightforward synthesis. These compounds contain the characteristic -CONHN=CR1R2 functional group, which enables them to participate in diverse molecular interactions with biological targets. The ethylparaben hydrazide-hydrazone derivatives specifically combine the established antimicrobial properties of the paraben core with the enhanced bioactivity of the hydrazone moiety, resulting in compounds with significant potential for pharmaceutical development. The strategic incorporation of the hydrazone functionality has been shown to improve binding affinity and target selectivity while maintaining favorable pharmacokinetic properties, making this class of compounds particularly attractive for addressing drug resistance issues in antimicrobial therapy [1] [2].
The fundamental chemical structure of hydrazide-hydrazones allows them to function as effective hydrogen bond donors and acceptors, facilitating strong interactions with enzymatic binding pockets. This molecular feature is largely responsible for the broad spectrum of biological activities reported for these compounds, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects [3] [4]. The presence of the azomethine group (-CH=N-) in the hydrazone linker provides a versatile platform for structural modification, enabling fine-tuning of electronic properties and steric characteristics to optimize biological activity. Furthermore, the acid-labile nature of the hydrazone bond makes these compounds suitable for prodrug design, as they can selectively release active metabolites in the acidic microenvironment of target tissues, such as tumors or sites of infection [1].
The synthesis of this compound hydrazide-hydrazone derivatives follows a straightforward condensation reaction between this compound hydrazide and various aromatic aldehydes. This transformation represents a classic nucleophilic addition-elimination sequence, where the carbonyl carbon of the aldehyde undergoes attack by the nucleophilic nitrogen of the hydrazide group, followed by dehydration to form the characteristic hydrazone bond. The reaction typically proceeds efficiently under mild conditions with moderate to excellent yields, making it suitable for both research and potential scale-up applications [2].
The following diagram illustrates the synthetic workflow for this compound hydrazide-hydrazone derivatives:
Step 1: Synthesis of this compound Hydrazide (Intermediate)
Step 2: Synthesis of this compound Hydrazide-Hydrazone Derivatives (General Procedure)
For more environmentally conscious synthesis, consider this green chemistry approach using citric acid as a biodegradable catalyst:
The minimum inhibitory concentration (MIC) assay is a standardized quantitative method for evaluating antimicrobial activity. The following protocol is adapted from CLSI guidelines with specific modifications for hydrazide-hydrazone derivatives [2]:
Table 1: Antimicrobial Activity of Selected this compound Hydrazide-Hydrazone Derivatives
| Compound | Substituent | S. aureus MIC (μg/mL) | E. coli MIC (μg/mL) | C. albicans MIC (μg/mL) |
|---|---|---|---|---|
| 3g | 3,5-bis(trifluoromethyl) | 2 | 128 | 128 |
| 3b | 4-chloro | 64 | 128 | 64 |
| 3a | 4-methyl | 128 | 256 | 128 |
| Ampicillin | - | 2 | 8 | - |
| Fluconazole | - | - | - | 4 |
The bioactivity data reveals that compound 3g with 3,5-bis(trifluoromethyl) substituents exhibits exceptional potency against S. aureus, with an MIC value of 2 μg/mL equivalent to the reference drug ampicillin. This suggests that strong electron-withdrawing groups enhance antibacterial activity against Gram-positive organisms. The antimicrobial activity follows the trend: 3g > 3b > 3a, indicating that both electronic effects and hydrophobicity influence antimicrobial potency [2].
Human carbonic anhydrase isoforms (hCA I and II) are important therapeutic targets for various conditions. The following protocol details the assessment of inhibitory activity against these enzymes:
Alzheimer's disease research often involves screening compounds for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity:
Table 2: Enzyme Inhibitory Activity of Hydrazide-Hydrazone Derivatives
| Compound | hCA I IC₅₀ (nM) | hCA II IC₅₀ (nM) | AChE IC₅₀ (nM) | BChE IC₅₀ (nM) |
|---|---|---|---|---|
| Reference 8 | 7.12 | 9.45 | 21.45 | 18.42 |
| Reference 9 | 45.12 | 32.67 | 61.37 | 54.74 |
| Acetazolamide | 25.0 | 12.0 | - | - |
| Donepezil | - | - | 6.7 | 22.0 |
The enzyme inhibition data demonstrates that hydrazide-hydrazone derivatives can exhibit potent inhibitory activity against metabolic enzymes. Compound "Reference 8" shows particularly strong inhibition of both carbonic anhydrase isoforms and cholinesterases, with IC₅₀ values in the low nanomolar range. This suggests that appropriately substituted hydrazide-hydrazones can be optimized to target multiple enzymes simultaneously, which is valuable for developing therapeutics for complex diseases like Alzheimer's where multiple pathological pathways are involved [6].
Molecular docking studies provide insights into the potential binding modes and interactions between hydrazide-hydrazone derivatives and biological targets. The following protocol utilizes the Molecular Operating Environment (MOE) software:
For more rigorous assessment of ligand-protein complex stability:
The following diagram illustrates the computational workflow for studying hydrazide-hydrazone derivatives:
Based on the biological evaluation data, several key structure-activity relationship trends emerge for this compound hydrazide-hydrazone derivatives:
This compound hydrazide-hydrazone derivatives represent a promising class of bioactive compounds with demonstrated potential in antimicrobial and enzyme inhibition applications. The synthetic protocols outlined in this document provide reproducible methods for preparing these compounds, while the biological evaluation procedures offer standardized approaches for assessing their therapeutic potential. The computational methodologies complement experimental studies by providing molecular-level insights into mechanism of action.
Future development of these compounds should focus on:
The integration of experimental and computational approaches outlined in these application notes provides a solid foundation for advancing this compound hydrazide-hydrazone derivatives through the drug discovery pipeline.
The global antimicrobial resistance crisis represents one of the most significant public health challenges of our time, with recent estimates indicating approximately 4.95 million deaths annually associated with antibiotic-resistant infections [1]. This alarming trend has accelerated the search for novel antimicrobial compounds, particularly those with chemical structures distinct from existing antibiotic classes to overcome current resistance mechanisms. Ethylparaben (ethyl 4-hydroxybenzoate), a well-known preservative in pharmaceutical and cosmetic formulations, has recently emerged as a promising scaffold for developing new antimicrobial agents with enhanced potency [2] [3].
The structural modification of this compound through the incorporation of hydrazide-hydrazone functional groups has demonstrated significant potential for expanding its antimicrobial spectrum and potency [2] [4]. Recent investigations have revealed that specific this compound derivatives exhibit potent activity against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci [2]. The microbroth dilution method serves as the gold standard technique for quantitatively evaluating the antimicrobial potential of these novel compounds through the determination of the minimum inhibitory concentration (MIC), providing crucial data for structure-activity relationship studies and lead compound optimization [5] [6].
The microbroth dilution method is a quantitative susceptibility testing technique that determines the minimum inhibitory concentration (MIC) of antimicrobial compounds. The MIC represents the lowest concentration of an antimicrobial agent that completely inhibits visible growth of a microorganism after overnight incubation [5] [6]. This method is based on the principle of exposing standardized bacterial inocula to serial two-fold dilutions of the test compound within a liquid growth medium, typically dispensed in 96-well or 384-well microtiter plates [7].
The standardized nature of microbroth dilution allows for precise quantification of antimicrobial efficacy and facilitates direct comparison between different compounds and bacterial strains. The method evaluates the ability of antimicrobial agents to interfere with essential bacterial processes, including cell wall synthesis, protein synthesis, nucleic acid replication, and metabolic pathways [6]. For this compound derivatives, the primary mechanism of action is believed to involve membrane disruption and interference with cellular energy processes, though exact mechanisms may vary depending on specific chemical modifications [2] [8].
Reliable MIC determination requires strict adherence to established standards and guidelines. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have developed comprehensive protocols for antimicrobial susceptibility testing [5] [1]. These guidelines specify critical parameters including:
For natural products and synthetic derivatives like this compound compounds, following these standardized methods ensures reproducible results and facilitates meaningful comparisons between research groups [5]. Regular quality control using reference strains such as Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922 is essential to verify test performance [6].
The microbroth dilution method offers several significant advantages for antimicrobial evaluation of this compound derivatives:
However, researchers should also consider several limitations:
Table 1: Essential Reagents and Media for Microbroth Dilution
| Category | Specific Items | Specifications/Preparation |
|---|---|---|
| Growth Media | Cation-adjusted Mueller-Hinton Broth (CAMHB) | Standard for most non-fastidious bacteria [5] [6] |
| RPMI-1640 Medium | For antifungal testing [2] | |
| New York City Broth III (NYCIII) | For fastidious microorganisms [9] | |
| Solvents | Dimethyl sulfoxide (DMSO) | High purity, final concentration ≤1% [2] |
| Ethanol | For compounds insoluble in DMSO [10] | |
| Standardization | McFarland Standards | 0.5 standard for inoculum preparation [6] |
| Viability Indicators | Resazurin solution | 0.01% w/v in distilled water [1] |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) | 5 mg/mL in PBS [2] |
Table 2: Recommended Bacterial Strains for this compound Derivative Evaluation
| Category | Microorganism | ATCC Reference | Application/Purpose |
|---|---|---|---|
| Quality Control | Staphylococcus aureus | ATCC 29213 | Gram-positive QC [2] [6] |
| Escherichia coli | ATCC 25922 | Gram-negative QC [2] [6] | |
| Pseudomonas aeruginosa | ATCC 27853 | Additional QC [1] | |
| Test Gram-positive | Enterococcus faecalis | ATCC 29212 | Relevant for drug resistance [1] |
| Staphylococcus epidermidis | Clinical isolate | Skin pathogen relevance [10] | |
| Test Gram-negative | Klebsiella pneumoniae | ATCC 700603 | ESBL-producing strains [9] |
| Pseudomonas aeruginosa | ATCC 27853 | Intrinsic resistance [1] | |
| Fungal Strains | Candida albicans | ATCC 10231 | Antifungal activity [2] |
Stock Solution Preparation: Dissolve this compound derivatives in appropriate solvent (DMSO or ethanol) to prepare 1024 μg/mL stock solutions. For compounds with limited solubility, gentle heating (≤40°C) and sonication may be employed [2].
Intermediate Dilution: Prepare 2× working solutions in appropriate growth medium to account for the 1:1 dilution during inoculum addition. For initial screening, concentration ranges of 2-512 μg/mL are recommended based on recent this compound derivative studies [2].
Storage Considerations: Fresh preparation of stock solutions is recommended. If storage is necessary, maintain at -20°C in aliquots to avoid freeze-thaw cycles that may compromise compound stability [5].
Revival of Cultures: Subculture reference strains and clinical isolates on appropriate agar media (e.g., Mueller-Hinton agar) and incubate at 35±2°C for 18-24 hours [5].
Suspension Standardization:
Final Inoculum Preparation: Perform 1:100 dilution of standardized suspension in growth medium to achieve final inoculum density of approximately 5 × 10⁵ CFU/mL in the test well [5].
Diagram 1: Microbroth Dilution Workflow for this compound Derivatives
Plate Layout: Designate specific rows for different test compounds and columns for concentration gradients. Include growth controls (medium + inoculum), sterility controls (medium only), and solvent controls (medium + solvent + inoculum) [7] [5].
Serial Dilution Preparation:
Inoculum Addition: Add 100 μL of prepared inoculum (5 × 10⁵ CFU/mL) to all test wells except sterility controls. Final volume in each well should be 200 μL with bacterial density of approximately 2.5 × 10⁵ CFU/mL [5].
Incubation Conditions: Cover plates with loose-fitting lids or breathable seals and incubate at 35±2°C for 16-20 hours under appropriate atmospheric conditions [5]. For fastidious microorganisms, extended incubation (up to 48 hours) may be required [9].
Endpoint Determination:
Minimum Bactericidal Concentration (MBC) Determination: Subculture 10 μL from clear wells onto agar media. The MBC is the lowest concentration yielding ≤0.1% survival (≥99.9% killing) [10].
Table 3: Antimicrobial Activity of this compound Hydrazide-Hydrazone Derivatives [2]
| Compound ID | Substituents | S. aureus ATCC 29213 MIC (μg/mL) | E. coli ATCC 25922 MIC (μg/mL) | C. albicans ATCC 10231 MIC (μg/mL) |
|---|---|---|---|---|
| 3g | bis-3,5-trifluoromethyl | 2 | 64 | 128 |
| 3b | 4-fluoro | 64 | 128 | 64 |
| 3a | 4-chloro | 128 | 256 | 256 |
| 3c | 4-bromo | 64 | 128 | 128 |
| 3d | 4-nitro | 128 | 256 | 256 |
| 3e | 3-nitro | 256 | 256 | 256 |
| 3f | 4-methyl | 128 | 256 | 128 |
| 3h | 2,4-difluoro | 64 | 128 | 128 |
| 3i | 4-methoxy | 128 | 256 | 256 |
| 3j | 4-ethyl | 128 | 256 | 128 |
| Ampicillin | Reference | 2 | - | - |
| Fluconazole | Reference | - | - | 2 |
Recent structure-activity relationship studies of this compound derivatives have revealed several important trends:
Electron-withdrawing groups at specific positions significantly enhance antibacterial activity. Compound 3g, featuring bis-trifluoromethyl substituents, demonstrated the highest potency against S. aureus with MIC equivalent to ampicillin [2].
Position-specific effects are pronounced, with meta-substitution generally resulting in decreased activity compared to para-substitution (e.g., compare 3d vs. 3e) [2].
Hydrophobic character appears to influence activity against Gram-positive versus Gram-negative organisms, likely due to differences in cell wall structure and permeability [2].
The hydrazide-hydrazone bridge significantly enhances antimicrobial activity compared to the parent this compound structure, potentially due to increased membrane interaction capability [2] [4].
Table 4: Troubleshooting Guide for Microbroth Dilution Assays
| Problem | Potential Causes | Solutions |
|---|---|---|
| Poor growth in control wells | Inappropriate medium | Use pre-tested media lots; verify composition [9] |
| Incorrect inoculum density | Verify McFarland standard; check spectrophotometer calibration [6] | |
| Inhibitory substances | Use alternative plasticware; test solvent toxicity [1] | |
| Trailing endpoints | Slow-growing organisms | Extend incubation period; use alternative reading method [9] |
| Partial inhibition | Use viability indicators for clearer endpoints [2] | |
| High variation between replicates | Inconsistent inoculation | Use calibrated pipettes; practice proper mixing technique [7] |
| Contamination | Implement strict sterile technique; verify stock purity [5] | |
| Solubility issues | Low aqueous solubility | Optimize solvent type and concentration; use solubilizing agents [1] |
| Compound precipitation | Reduce stock concentration; add compounds in smaller volumes [2] |
Solvent Selection: For highly hydrophobic this compound derivatives, consider using DMSO:water mixtures (up to 5% DMSO final concentration) or incorporate non-ionic surfactants (e.g., 0.002% Tween 80) to maintain compound solubility without compromising bacterial viability [2] [1].
Inoculum Density Verification: Perform periodic colony counts to verify that the 0.5 McFarland standard produces the expected 1-5 × 10⁸ CFU/mL for each bacterial strain [5]. Clinical isolates may have different growth characteristics compared to reference strains.
Extended Concentration Ranges: For initial screening of novel this compound derivatives, consider testing a broader concentration range (0.5-1024 μg/mL) to ensure accurate MIC determination for compounds with unexpectedly high or low potency [2].
For microorganisms with specific nutritional requirements that cannot be adequately supported by standard Mueller-Hinton broth, modified approaches are necessary:
Supplemented Media: Incorporate 2.5-5% lysed horse blood or horse serum for fastidious Gram-positive organisms [9]. New York City Broth III (NYCIII) has demonstrated excellent performance for fastidious urinary isolates [9].
Atmospheric Modifications: Provide 5-7% CO₂ supplementation for capnophilic organisms during incubation [9].
Extended Incubation: Allow 48-72 hours incubation for slow-growing microorganisms with periodic MIC reading to determine optimal incubation duration [9].
The microbroth dilution method can be adapted to evaluate the antimicrobial efficacy of this compound derivatives in final formulation contexts:
Cream and Ointment Formulations: Prepare serial dilutions of complete formulations containing this compound derivatives in growth medium, using appropriate surfactants to ensure homogeneous dispersion [10].
Nanoparticle-Immobilized Compounds: For this compound derivatives immobilized on carrier nanoparticles (e.g., TiO₂), include appropriate controls to distinguish between antimicrobial activity and physical sequestration effects [8].
Synergy Studies: Implement checkerboard microbroth dilution assays to identify synergistic combinations between this compound derivatives and conventional antibiotics [1].
This protocol describes a precise and specific TLC method for identifying this compound and determining related substances, adapted from the United States Pharmacopeia (USP) monograph [1].
| Parameter | Specification |
|---|---|
| Stationary Phase | TLC plate coated with a 0.25-mm layer of chromatographic octadecylsilanized (C18) silica gel [1] |
| Sample Solution | This compound in acetone (10 mg/mL) [1] |
| Application Volume | 2 µL [1] |
| Mobile Phase | Methanol : Water : Glacial Acetic Acid (70 : 30 : 1, v/v/v) [1] |
| Development | In a saturated chamber, until the solvent front has moved about three-fourths of the length of the plate [1] |
| Detection | Examination under short-wavelength UV light [1] |
| System Suitability | Chromatogram of a standard mixture must show two clearly separated spots (e.g., Mthis compound and this compound) [1] |
The workflow for the entire analytical procedure is summarized below:
For a TLC method to be suitable for regulatory or quality control purposes, it should be validated. The following table outlines key validation parameters and example approaches based on ICH and USP guidelines [2].
| Validation Parameter | Objective | Recommended Approach for TLC |
|---|---|---|
| Specificity | To confirm the method can distinguish the analyte from other components. | Chromatograph the analyte alone, with a placebo, and with likely impurities. The resolution (Rₛ) should be at least 1.0. Peak purity can be assessed via in-situ spectrum comparison [2]. |
| Accuracy | To determine the closeness of the measured value to the true value. | Spiking a placebo or sample matrix with known amounts of the analyte at different concentration levels (e.g., 50%, 100%, 150%) and measuring recovery [2]. |
| Precision (Repeatability) | To evaluate the variability of results under the same operating conditions. | Analyze multiple samples (n=6) of the same batch at 100% of the test concentration and calculate the %RSD of the results [3] [2]. |
| Linearity & Range | To demonstrate that the analytical procedure produces a response proportional to the concentration of the analyte. | Analyze samples at a minimum of 5 concentration levels. For related substances, the range could be from the reporting threshold (e.g., 0.1%) to 120% of the specification limit [2]. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Evaluate the influence of small changes in mobile phase composition (±2-3%), development distance, or chamber saturation time [3] [2]. |
TLC is highly effective for analyzing this compound in complex matrices:
Ethylparaben (ethyl 4-hydroxybenzoate) belongs to the paraben family, a group of alkyl esters of p-hydroxybenzoic acid widely employed as antimicrobial preservatives in cosmetic, pharmaceutical, and personal care products. Parabens demonstrate broad-spectrum efficacy against microorganisms, chemical stability across various pH ranges, and cost-effectiveness, making them preferred preservatives in product formulations [1] [2]. Recent scientific evidence has raised concerns regarding the potential health impacts of paraben exposure, including endocrine disruption properties and possible associations with reproductive toxicity, leading to increased regulatory scrutiny and the establishment of concentration limits in consumer products worldwide [1] [3] [2].
The need for accurate analytical methods to quantify this compound concentrations has become paramount for regulatory compliance and product safety assessment. This document presents comprehensive application notes and detailed analytical protocols for the determination of this compound in cosmetic products, utilizing both high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods have been validated to provide precise quantification, enabling manufacturers to verify compliance with global regulatory standards and ensure consumer safety [1] [4] [5].
Global regulatory frameworks establish maximum concentration limits for parabens in cosmetic products to ensure consumer safety. The European Union's Cosmetic Regulation (EC) No. 1223/2009 permits a maximum concentration of 0.4% for individual parabens and 0.8% for mixtures of parabens when used together in cosmetic formulations [1] [4]. Similarly, the United States Food and Drug Administration (FDA) limits paraben concentrations to 0.4% for single compounds and 0.8% for mixtures [1]. Recent updates to the EU regulation have introduced additional restrictions, with five specific parabens (benzylparaben, phenylparaben, isopropylparaben, isobutylparaben, and pentylparaben) now prohibited entirely and listed in Annex II of the regulation [4].
The Scientific Committee on Consumer Safety (SCCS) continues to evaluate paraben safety, issuing updated opinions that may further restrict usage concentrations. In 2025, the SCCS published a final opinion on butylparaben, concluding that use at a maximum concentration of 0.14% in all cosmetic products included in their exposure assessment is not safe for children between 0.5-10 years when used in combination with other products containing butylparaben [6]. This evolving regulatory landscape underscores the importance of accurate monitoring and precise quantification of paraben concentrations in cosmetic formulations.
Table 1: Global Regulatory Limits for Parabens in Cosmetic Products
| Region/Country | Single Paraben Limit | Mixture Limit | Prohibited Parabens | Key Regulatory Framework |
|---|---|---|---|---|
| European Union | 0.4% | 0.8% | Benzylparaben, Phenylparaben, Isopropylparaben, Isobutylparaben, Pentylparaben | EU Regulation 1223/2009 |
| United States | 0.4% | 0.8% | None specifically prohibited | FDA Regulations |
| Brazil | 0.4% | 0.8% | Based on specific approvals | ANVISA Regulation |
| Saudi Arabia | Not specifically regulated | Not specifically regulated | None specifically prohibited | Lack of specific legislation |
The quantitative analysis of this compound in cosmetic products requires careful method selection based on product matrix complexity, required sensitivity, and available instrumentation. High-performance liquid chromatography (HPLC) with ultraviolet detection represents the most widely employed technique for paraben quantification in cosmetic products, offering robust performance, excellent reproducibility, and accessibility to most quality control laboratories [1] [5] [2]. For applications requiring enhanced sensitivity and specificity, particularly when analyzing complex matrices or confirming trace-level concentrations, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides superior performance with lower detection limits and definitive compound identification [3] [7].
The chromatographic separation of parabens typically employs reversed-phase C18 columns with mobile phases consisting of aqueous buffers (often phosphate-based) mixed with organic modifiers such as methanol or acetonitrile [1] [5]. Isocratic elution methods are commonly implemented for routine analysis of limited paraben panels, while gradient elution approaches provide enhanced separation capability for complex mixtures containing multiple parabens and potential interferents [5] [2]. Sample preparation represents a critical step in the analytical process, with solid-phase extraction (SPE) and liquid-liquid extraction (LLE) serving as the most prevalent techniques for extracting parabens from cosmetic matrices while removing interfering components [1] [2].
Table 2: Comparison of Analytical Methods for this compound Quantification
| Method Parameter | HPLC-UV | LC-MS/MS |
|---|---|---|
| Detection Principle | Ultraviolet absorption | Mass-to-charge ratio |
| Typical LOQ | 1-10 μg/g | 0.1-1 ng/mL |
| Linear Range | 1-32 μg/g | 10-10,000 ng/mL |
| Analysis Time | 14-20 minutes | 3.5-15 minutes |
| Matrix Effects | Moderate | Significant (requires mitigation) |
| Instrument Cost | Moderate | High |
| Key Applications | Routine quality control, Regulatory compliance | Confirmatory analysis, Trace quantification, Research |
This HPLC-UV method provides quantitative determination of this compound in cosmetic products using reverse-phase chromatography with ultraviolet detection at 254 nm. The method is applicable to various cosmetic matrices, including creams, lotions, gels, ointments, and cleansers. The validated quantification range for this compound is 1-32 μg/g of product, with a method detection limit (MDL) of 0.3 μg/g and limit of quantification (LOQ) of 1.0 μg/g based on 0.05 g sample size [1].
The method validation demonstrates excellent linearity with coefficient of determination (r²) ≥ 0.9985 for this compound. Accuracy, determined through recovery studies, ranges from 91-96% with precision (relative standard deviation) of 6-10% across validation concentrations. The method exhibits robust specificity with baseline resolution of this compound from other parabens (mthis compound: 5.4 min; propylparaben: 12.3 min) [1].
Figure 1: HPLC-UV Workflow for this compound Analysis in Cosmetic Products
This LC-MS/MS method provides high-sensitivity determination of this compound in cosmetic products and biological matrices using liquid chromatography coupled with tandem mass spectrometry. The method is particularly suitable for trace-level detection and confirmatory analysis when ultra-sensitivity is required. The validated quantification range for this compound in serum matrices is 10-10,000 ng/mL, with a lower limit of quantification (LLOQ) of 10 ng/mL [3] [7].
The method demonstrates excellent linearity (r² > 0.995) across the calibration range. Precision and accuracy meet acceptance criteria with intra- and inter-day precision ≤11.3% RSD and accuracy of 89.8-106%. The method exhibits minimal matrix effects (<15%) and consistent recovery (>85%) across quality control levels [3] [7].
Recent toxicological studies have prompted increased scrutiny of paraben safety profiles. While This compound generally demonstrates lower toxicity compared to longer-chain analogues like propylparaben and butylparaben, concerns remain regarding potential endocrine disruption properties and estrogenic activity [1] [2]. A 2025 study evaluating paraben concentrations in feminine skincare products from Saudi Arabia found that while the estimated daily intake (EDI) for mthis compound and this compound was significantly lower than the acceptable daily intake (ADI) limit established by the European Food Safety Authority, approximately 23% of tested products contained propylparaben at concentrations exceeding recommended ADI limits [1].
The dermal absorption of topically applied parabens represents the primary exposure route, with studies indicating that approximately 1% of applied parabens reaches systemic circulation intact due to efficient hydrolysis by skin esterases [3]. However, regular use of multiple paraben-containing products may lead to cumulative exposure, necessitating comprehensive risk assessment that considers aggregate exposure across all consumer products. Recent research has detected correlations between cosmetic use and paraben concentrations in biological matrices, with one study demonstrating a statistically significant association between lipstick application and serum paraben levels [3].
Compliance testing for this compound in cosmetic products must verify that concentrations do not exceed established regulatory limits. The Modernization of Cosmetics Regulation Act of 2022 (MoCRA) in the United States has implemented enhanced safety substantiation requirements, including mandatory facility registration, product listing, and adverse event reporting [8]. Similar regulatory frameworks exist in other jurisdictions, with the European Union maintaining particularly stringent limitations through Regulation (EC) No 1223/2009 [4] [6].
Product manufacturers should implement robust quality control measures including batch testing of raw materials and finished products, comprehensive stability studies, and thorough documentation of preservative efficacy testing. The good manufacturing practices (cGMP) final rule deadline of December 29, 2025, establishes specific requirements for documentation, personnel training, facility cleanliness, and quality control systems that manufacturers must implement to ensure regulatory compliance [8].
The analytical methods described in this document provide reliable and validated approaches for quantifying this compound in cosmetic products. The HPLC-UV method offers a robust, cost-effective solution for routine quality control testing, while the LC-MS/MS method delivers enhanced sensitivity and specificity for confirmatory analysis and trace-level detection. As regulatory frameworks continue to evolve globally, with increasing emphasis on consumer safety and comprehensive risk assessment, the implementation of accurate and precise analytical methods remains essential for cosmetic manufacturers to ensure regulatory compliance and product safety.
The ongoing scientific evaluation of paraben safety suggests that regulatory requirements may become increasingly stringent, particularly for products targeting vulnerable populations such as children. Future method development should focus on multi-analyte approaches capable of simultaneously quantifying diverse preservative systems, green chemistry principles to reduce environmental impact of analytical procedures, and advanced exposure assessment techniques that better reflect real-world usage patterns of cosmetic products.
Ethylparaben (ethyl 4-hydroxybenzoate) is a prevalent preservative utilized in personal care products, cosmetics, pharmaceuticals, and processed foods due to its effective antimicrobial properties. [1] As a member of the paraben family, it functions as an endocrine-disrupting chemical (EDC) with the potential to mimic estrogen by binding to estrogen receptors, thereby raising concerns about its impact on hormonal and metabolic health. [1] Human biomonitoring (HBM) serves as a critical tool for assessing internal exposure to environmental chemicals like this compound by measuring the parent compound, its metabolites, or reaction products in human biological matrices. [2] These studies provide invaluable data on aggregate exposure from all sources and routes, enabling robust risk assessment and informing public health policy. [2] The following application note delineates a detailed protocol for the design and implementation of a human biomonitoring study focused on this compound, encompassing population selection, analytical methods, and data interpretation strategies.
Designing a robust biomonitoring study requires careful consideration of the exposure marker's pharmacokinetics and the study's overarching objectives. This compound is a non-persistent chemical with a short biological half-life, measured in hours. [3] Consequently, a single urine sample reflects exposure over the preceding 24 to 48 hours, making it a suitable biomarker for recent, rather than long-term, exposure assessment. [3] [1] For longitudinal exposure assessment, trend analysis through repeated sampling is strongly recommended over reliance on a single data point. [3]
The selection of a study population should be guided by the specific research questions. Potential study cohorts include:
The interpretation of HBM data is significantly enhanced by collecting detailed information on potential confounding factors and exposure sources. Multivariate regression models have demonstrated that urinary concentrations of parabens and phthalate metabolites show significant associations with age, the rural or urban character of the residence, and, most notably, the use of specific personal care products. [5] However, it is important to note that these covariates often explain only a small part of the total variance in exposure levels. [5]
Table 1: Essential Covariate Data for this compound Biomonitoring Studies
| Category | Specific Data to Collect | Rationale |
|---|---|---|
| Demographics | Age, sex, race/ethnicity, BMI | Identify biological and socioeconomic determinants of exposure. [4] |
| Lifestyle & Diet | Use of leave-on personal care products (lotions, makeup), dietary habits (24-hour recall), drinking water source (filtered, bottled, tap) | Personal care products are a major exposure source. Diet and water are potential sources. [5] [3] [6] |
| Residential Environment | Urban vs. rural setting, degree of industrialization | Exposure levels can vary with environmental pollution and product use patterns. [5] [7] |
| Health Status | Reproductive history, hormonal status, comorbidities (e.g., metabolic conditions) | Investigate potential links between exposure and health outcomes. [1] [4] |
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold-standard method for quantifying this compound in biological samples due to its high specificity, sensitivity, and ability to measure multiple analytes simultaneously. [3] [7]
Detailed Protocol:
The following workflow diagram illustrates the key steps in the sample processing and analysis protocol:
Figure 1: Experimental workflow for this compound analysis in urine samples.
Urinary biomarker concentrations are significantly influenced by hydration status. To account for this, results should be normalized:
To interpret HBM data in a risk assessment context, measured concentrations can be compared to a Biomonitoring Equivalent (BE). A BE is the estimated concentration of a chemical in a biological fluid that is consistent with an existing health-based exposure guidance value, such as the Tolerable Daily Intake (TDI). [2] BEs can be derived using Physiologically Based Kinetic (PBK) modeling in a forward dosimetry approach, which uses an intake dose (like the TDI) to estimate the corresponding concentration in urine. [2] This process is summarized in the diagram below:
Figure 2: Using PBK modeling to derive Biomonitoring Equivalents for risk assessment.
Recent studies provide critical reference points for population-level this compound exposure. A Belgian study reported a median urinary this compound concentration of 1.1 μg/L in 2015, which showed a significant decreasing trend in subsequent years, likely due to regulatory changes and increased public awareness. [5] Furthermore, research indicates that diet is a relevant exposure source, with multivariate regression models showing that vegetable consumption predicted higher urinary concentrations of this compound. [6]
Table 2: Summary of Quantitative this compound Data from Recent Studies
| Population / Study | Matrix | Key Quantitative Finding | Context |
|---|---|---|---|
| Belgian Adult Population [5] | Urine | Median: 1.1 μg/L (2015) | Levels of parabens decreased significantly (1.3 to 2.5 fold) between 2015 and 2018. |
| NHANES Population [4] | Urine | Limit of Detection (LOD): 1.0 ng/mL | Used in large-scale U.S. population studies on urinary incontinence. |
| Wild Boar (Poland) [7] | Hair | Detected in 11.1% of samples; Mean: 17.2 ± 4.8 pg/mg | Demonstrates environmental contamination and exposure in wildlife. |
Biomonitoring data for this compound is most powerful when applied to mixture risk assessment. As HBM provides a measure of internal co-exposure to multiple chemicals, it is particularly valuable for evaluating the cumulative risk from combined exposure to substances with similar mechanisms of action, such as parabens, phthalates, and bisphenols. [2] The case study on Norwegian and Danish cohorts illustrates how HBM data, when interpreted with the aid of PBK-derived BEs, can be used for a screening-level mixture risk assessment. [2]
Why is peak resolution important for ethylparaben analysis? Baseline resolution ensures you can accurately identify and quantify this compound, especially in formulations containing multiple parabens or other compounds. Poor resolution can lead to variability in analysis and an inability to meet quality control requirements [1] [2].
What are the common causes of poor peak shape for this compound? Peak tailing is a common issue, often caused by secondary interactions with acidic silanol groups on the stationary phase, especially at neutral pH where the paraben molecule is deprotonated. Mass overload from injecting too much sample can also cause tailing or fronting [3].
The following table summarizes the key parameters you can adjust to optimize your HPLC method for this compound.
| Parameter | Issue to Address | Recommended Action | Key Considerations & Experimental Protocols |
|---|---|---|---|
| Mobile Phase pH & Buffer | Peak tailing due to silanol interactions; poor retention of ionic species. | Use a buffered mobile phase. For reversed-phase C18, a pH of 4.5-5.0 is often effective [4]. | Protocol: Prepare a mobile phase with a buffer like ammonium acetate or phosphate. Adjust pH to 4.5-5.0 to suppress ionization of silanols and the paraben, promoting neutral form retention. Mechanism: Minimizes ionic interaction between analyte and acidic silanols on silica-based stationary phases [3]. |
| Organic Modifier | Poor selectivity (α); co-elution with other parabens or compounds. | Change the type of organic solvent (e.g., from acetonitrile to methanol or a mixture) [5]. | Protocol: If initial method uses 50% acetonitrile, try ~57% methanol or ~35% tetrahydrofuran in water to achieve similar elution strength but different selectivity. Mechanism: Alters the chemical nature of interaction with the stationary phase, changing relative retention (α) [5]. |
| Column Temperature | Broad peaks; low efficiency (N); changing selectivity. | Increase temperature (e.g., 40-60°C for small molecules) [5]. | Protocol: Systematically increase column temperature in 5-10°C increments. Mechanism: Reduces mobile phase viscosity, increasing diffusion rates for sharper peaks and higher plate number (N). Can also affect peak spacing (α) [5] [1]. |
| Column Chemistry | Persistent tailing or inadequate separation. | Use a column with high-purity silica or an alternative bonded phase (e.g., C8) designed to reduce silanol activity [2] [3]. | Mechanism: Columns with specially purified or end-capped silica have fewer accessible acidic silanols, minimizing unwanted secondary interactions that cause tailing [3]. |
| Injection Conditions | Peak splitting or fronting. | Ensure the sample solvent is weaker than or matches the initial mobile phase composition [6] [3]. | Protocol: Ideally, dissolve samples in the initial mobile phase. If solubility is poor, use a weaker solvent. Avoid strong solvents that disrupt analyte focusing at the column head [6]. |
| Sample Load | Peak tailing or fronting due to mass overload. | Reduce the injection volume or sample concentration [1] [3]. | Protocol: As a rule of thumb, inject 1-2% of the total column volume for sample concentrations of 1 µg/µL. Diagnosis Test: Inject a smaller quantity; if peak shape improves, you were overloading the column [1] [3]. |
When facing peak resolution issues, a systematic approach is more effective than making random changes. The following diagram outlines a logical troubleshooting pathway based on the parameters discussed.
This workflow helps you diagnose the specific symptom and apply targeted fixes. Always change one parameter at a time and document the results [1].
For your method development and validation, here are typical HPLC conditions used for the simultaneous analysis of this compound with other compounds, as cited in literature.
| Parameter | Example from Literature 1 [2] | Example from Literature 2 [7] |
|---|---|---|
| Column | Lichrosorb C8 (150 x 4.6 mm, 5 µm) | C18 Column |
| Mobile Phase | Acetonitrile/Tetrahydrofuran/Water (21:13:66, v/v/v) | Methanol/Water or Acetonitrile/Water (gradient) |
| Flow Rate | 1.0 mL/min | Not Specified |
| Detection | UV at 258 nm | Chemiluminescence (post-column reaction) |
| Application | Pharmaceutical Gel | Cosmetic Products & Foods |
What is carryover in HPLC analysis? Carryover occurs when a residue from a previous sample injection is detected in subsequent injections, leading to inaccurate results. It is often visible as small, unexpected peaks or elevated baselines.
What are the most common causes of carryover? The primary sources are a contaminated autosampler needle, a contaminated injection valve (like the sample loop), and insufficient flushing of the chromatographic system by the mobile phase.
How can I quickly reduce carryover? A strong wash solvent is often the most effective first step. If you are using a mobile phase with high water content, try incorporating a wash solvent with high organic content (e.g., 50-75% acetonitrile or methanol) to better dissolve and flush out residual apolar compounds like ethylparaben.
The following flowchart outlines a systematic procedure for diagnosing and resolving carryover issues. You can follow the path based on the results of your blank injection.
The core of preventing carryover is starting with a well-developed and robust analytical method. The tables below summarize two validated HPLC methods suitable for this compound analysis, which you can use as a starting point for your own work [1] [2].
Table 1: Chromatographic System Configuration
| Component | Specification |
|---|---|
| HPLC System | Knauer or Shimadzu UFLC [1] [2] |
| Detection | UV Photodiode Array (PDA) [1] [2] |
| Wavelength | 258 nm or 210 nm [1] [2] |
| Data Software | ClarityChrom or LabSolutions [1] [2] |
Table 2: Validated Chromatographic Conditions for Paraben Separation
| Parameter | Method 1: Multi-Preservative Gel [2] | Method 2: Oral Formulation [1] |
|---|---|---|
| Column | Lichrosorb C8 (150 x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/THF/Water (21:13:66, v/v) | Phosphate Buffer (pH 3.0):Acetonitrile (65:35) |
| pH Adjustment | Formic Acid to pH 3.0 | Orthophosphoric Acid to pH 3.0 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | Ambient | 40 °C |
| Injection Vol. | 10 µL | 10 µL |
| Retention Time | This compound: ~9.05 min | N/A (Method quantifies other preservatives) |
Method 1: Simultaneous Determination of Preservatives in a Gel [2] This method is designed for a complex mixture and is highly relevant for ensuring specificity and reducing interference.
Method 2: Analysis of Preservatives in Liquid Oral Drops [1] This method uses a more common phosphate buffer/acetonitrile system.
| Question | Brief Answer |
|---|---|
| What are the most common causes of autosampler failure? | Mechanical issues (bent needles, worn syringes), electrical/sensor errors, improper consumables (vials, septa), and software/calibration drift [1]. |
| How is autosampler injection accuracy typically tested? | Via a gravimetric procedure: measuring the average volume of water withdrawn after multiple injections from a tared vial [2] [3]. |
| What is an acceptable precision for an autosampler? | For precise drug substance assays, a peak area precision of < 0.5% RSD for 10 consecutive injections is a common, stringent criterion [2] [3]. |
| What is injection carryover and how is it tested? | Carryover occurs when a sample is contaminated by residue from a previous one. It's tested by injecting a high-concentration standard (e.g., 80 µL of ethylparaben) followed immediately by a blank, then comparing the peak areas [2]. |
| Should I test for both accuracy and linearity? | Yes, they are distinct tests. Accuracy confirms the injected volume is correct, while linearity confirms the instrument's response is proportional across different injection volumes [4]. |
Here is a systematic workflow to diagnose and resolve autosampler injection issues.
The issues mapped in the workflow above typically fall into these categories:
For consistent results, establish and follow standardized test protocols. This compound in a water-methanol solution is a commonly used test compound [2] [3].
| Test Parameter | Recommended Protocol & Conditions | Acceptance Criteria |
|---|
| Injection Precision [2] [3] | - Compound: this compound (20 µg/mL).
This method provides a direct measurement of volume accuracy [2] [3].
The table below outlines common problems, their potential causes, and recommended actions to improve your this compound extraction recovery.
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Low Recovery Across All Parabens | Incomplete desorption, incorrect pH, insufficient sorbent amount | Optimize desorption solvent type/volume; study pH impact on adsorption; increase sorbent quantity [2]. |
| High Matrix Effects (Signal Suppression/Enhancement) | Co-extraction of interferents from complex samples (e.g., blood, plasma). | Use a different, cleaner matrix (e.g., urine for polar parabens); implement phospholipid removal or other clean-up steps [3]. |
| Poor Precision (High RSD) | Inconsistent sample preparation, sorbent batch variability, unstable extraction conditions. | Ensure consistent timing and solvent volumes; validate method precision (intra- and inter-day) [2]. |
| Low Preconcentration Factor | Excessive sample volume or insufficient elution volume. | Re-optimize sample volume to sorbent ratio; reduce final elution volume [2]. |
Here are two detailed, high-performance extraction methods for this compound from recent literature. You can use these as a starting point for your own optimization.
This method is noted for being eco-friendly and efficient [2].
The following workflow illustrates the general steps of this method:
This method is a simple and effective miniaturized extraction technique [1].
A 2025 study provides a clear framework for selecting the optimal biological matrix to minimize interference and maximize recovery for biomonitoring [3].
| Analytic | Recommended Matrix | Key Rationale |
|---|---|---|
| Mthis compound | Urine | Minimal matrix interference; 100% detection rate. |
| This compound | Urine | Minimal matrix interference; excellent discriminative ability. |
| Propylparaben | Whole Blood | Requires specialized pretreatment (e.g., phospholipid removal). |
| Butylparaben | Serum | Optimal recovery achieved after fibrinogen removal. |
Regardless of the method, you should systematically investigate the following parameters to maximize this compound recovery [2] [1]:
| Phase | Parameters to Optimize |
|---|---|
| Adsorption | Sample pH, Adsorption time, Amount of sorbent, Ionic strength (salt content), Sample volume |
| Desorption | Type of desorption solvent, Volume of desorption solvent, Desorption time and energy (e.g., vortex, sonication) |
| Chromatographic Technique | Stationary Phase | Mobile Phase | Key Findings on Temperature Effect |
|---|
| Liquid-Liquid Chromatography (LLC) [1] | --- | n-Heptane/Ethyl Acetate/Methanol/Water | • Retention: Retention factors of methyl, ethyl, and propylparaben decreased by 5-10% with temperature increase from 25°C to 40°C. • Efficiency: Theoretical plate number increased significantly with temperature. • Resolution: Resolution between ethylparaben and propylparaben improved from 1.7 to 2.3. | | Reversed-Phase HPLC (RP-HPLC) [2] | C18 (5 μm, 4.6 mm × 250 mm) | Phosphate Buffer (pH 3.0):Acetonitrile (65:35) | • A column temperature of 40°C was validated as part of a robust, isocratic method for simultaneously quantifying mthis compound and propylparaben alongside other preservatives. | | High-Temperature LC (HTLC) [3] | Porous Graphitic Carbon (PGC) | Water (Superheated) | • Used very high temperatures (up to 250°C) to facilitate separations with pure water, minimizing organic solvent use. Temperature critically controls retention. |
Here are solutions to common problems related to column temperature and this compound separation:
Problem: Poor Resolution Between Parabens
Problem: Unstable Retention Times
Problem: Excessive Backpressure
When developing or optimizing a method, you can follow this systematic approach to incorporate temperature as a variable. The diagram below outlines the key decision points.
Establish Temperature Scope: Based on your technique, define a testing range.
Run Initial Temperature Screen: Perform injections at a minimum of three different temperatures (e.g., low, medium, high within your range) while keeping other parameters constant. Monitor retention times, peak shape (theoretical plates), and resolution between critical pairs.
Evaluate and Optimize: Analyze the data from the screening.
Robustness Testing: Once an optimal temperature is identified, test its robustness by deliberately introducing small variations (e.g., ±2°C) to ensure the method remains reliable under normal laboratory fluctuations [2].
Q1: Why does increasing temperature often reduce the retention of parabens in reversed-phase systems? Increasing temperature typically accelerates the desorption process of analytes from the stationary phase. For parabens, this generally results in weaker retention and lower retention factors, as the equilibrium shifts towards the mobile phase [1].
Q2: Can I use sub-ambient temperatures to improve my separation? Yes. A technique known as Temperature-Assisted On-Column Solute Focusing (TASF) uses a transient reduction in column temperature (e.g., to 5°C) at the column inlet to dramatically increase solute retention and compress injection bands. This is particularly useful for focusing large injection volumes, thereby improving sensitivity and peak shape [4].
Q3: How does temperature interact with the mobile phase composition? Temperature and mobile phase composition are strongly interrelated parameters. A change in temperature can mimic a change in solvent strength. For instance, in High-Temperature LC, superheated water can act like an organic solvent, allowing for separations with high water content [3]. When optimizing a method, temperature and solvent strength should be considered together.
Here are common issues and solutions for this compound analysis, synthesized from established methods.
| Problem & Phenomenon | Possible Causes | Recommended Solutions & Experimental Adjustments |
|---|
| Poor Peak Shape (Tailing) Asymmetric peaks, poor resolution. | 1. Silanol interactions (basic pH). 2. Incorrect mobile phase pH. | 1. Use acidic mobile phase (pH 3.0-4.5) [1] [2]. 2. Add 0.1% TFA as mobile phase additive [1]. 3. Use end-capped C18 or specialized columns (Amaze C18) [1]. | | Inadequate Retention this compound elutes too quickly. | 1. Mobile phase too strong (high organic). 2. Incorrect buffer pH (paraben ionized). | 1. Reduce organic modifier (e.g., 21-30% ACN) [3] [1]. 2. Ensure pH below 5 to keep parabens protonated [3] [1]. | | Co-elution with Other Preservatives Peaks not baseline separated. | 1. Insufficient selectivity. 2. Isocratic elution for complex mixes. | 1. Adjust organic ratio: 21% ACN, 13% THF, 66% water (pH 3.0) [2]. 2. Use gradient elution for wide polarity range [4] [5]. | | Variable Retention Times Retention time drift between runs. | 1. Mobile phase pH/composition instability. 2. Column not equilibrated. | 1. Use fresh, correctly prepared buffer. 2. For gradient methods, ensure adequate re-equilibration [5]. |
Q1: When should I use isocratic elution vs. gradient elution for analyzing this compound in a preservative mixture?
Q2: What is the recommended mobile phase composition for a simple, robust assay of this compound? A validated, isocratic method for a mixture of common preservatives uses [2]:
Q3: How does mobile phase pH affect the separation of this compound? this compound is neutral and acidic. At a mobile phase pH significantly above its pKa (around 8.4), it can become ionized, leading to drastically reduced retention on a reversed-phase column. Maintaining the mobile phase at an acidic pH (e.g., 3.0-4.5) ensures the paraben remains in its protonated, neutral form, providing consistent and predictable retention [3] [1] [2].
Q4: My method uses a lot of organic solvent. Are there any greener alternatives? Yes, emerging techniques are addressing this. Temperature-responsive liquid chromatography (TRLC) is an advanced approach that uses only water as the mobile phase, with retention controlled by adjusting the column temperature. This eliminates the need for organic solvents, making the process greener, cheaper, and suitable for analyzing compounds like parabens [6].
Here are detailed methodologies from recent literature that you can use as a starting point for your own methods.
Protocol 1: Isocratic Method for Folic Acid and Parabens in Oral Liquid [3] This method allows for the determination of folic acid and parabens without changing the instrument or mobile phase components, only the ratio.
Protocol 2: Stability-Indicating Method for Cosmeceutical Gel [7] This validated method separates this compound from other preservatives and active ingredients, even in the presence of degradation products.
For a visual guide to developing or troubleshooting your method, follow this logical workflow:
The table below summarizes established linearity ranges for Ethylparaben from peer-reviewed studies to help you evaluate if your calibration curves are within expected bounds.
| Analytical Technique | Matrix | Validated Linearity Range for this compound | Correlation Coefficient (r) | Citation |
|---|---|---|---|---|
| HPLC-UV | Pharmaceutical Gel | 20 - 50 µg/mL | > 0.9998 | [1] |
| UPLC-MS/MS | Human Urine | 0.5 - 50 ng/mL | Not specified (Linear range confirmed) | [2] [3] |
| HPLC-UV | Cosmetic Product | 5 - 200 µg/mL (for all parabens in CZE method) | Not specified (Method validated for linearity) | [4] |
Here are common problems and solutions based on experimental protocols:
This detailed methodology is adapted from a validated method for determining this compound in a pharmaceutical gel [1].
Sample Preparation:
HPLC Conditions:
This workflow outlines a systematic approach to developing and validating an analytical method for this compound.
| Question | Answer |
|---|---|
| What are the primary sources of ethylparaben contamination in the lab? | Environmental background levels, contaminated solvents, labware carryover, and cross-contamination from other paraben standards or samples [1]. |
| My HPLC analysis shows peak interference. What could be the cause? | Incomplete separation from other parabens or preservatives (mthis compound, propylparaben), degraded mobile phase, or a contaminated column [2] [3]. |
| Why is my recovery rate low during solid-phase extraction (SPE)? | The SPE sorbent may be overloaded, the sample pH may not be optimal for retention, or the elution solvent may be too weak [1]. |
| How can I prevent the degradation of this compound in my standard solutions? | Store standard stock solutions in amber glass vials at low temperatures (e.g., -20°C) and prepare fresh working solutions frequently [2]. |
| What is the best way to confirm the identity of this compound in a complex matrix? | Using LC-MS/MS provides high specificity and sensitivity, allowing confirmation based on mass-to-charge ratio and fragmentation pattern [1] [4]. |
| Problem | Possible Cause | Solution |
|---|---|---|
| Poor Chromatography | Broad or tailing peaks. | Column degradation, mobile phase pH imbalance, or contaminated sample. Flush and regenerate/change column. Prepare fresh mobile phase and adjust pH accurately (e.g., pH 3.0) [2]. Filter sample through a 0.45 µm or 0.22 µm membrane. |
| Low Extraction Efficiency | Low recovery during sample prep. | Incorrect sorbent selection or conditioning in SPE. Ensure sorbent is appropriate for parabens (e.g., C18, HLB). Condition sorbent properly with solvent before loading sample. Optimize sample loading speed to ensure interaction [1]. |
| High Background/Noise | High baseline in HPLC-UV. | Contaminated solvents or mobile phase components. Use HPLC-grade solvents. Prepare fresh mobile phase daily. Include blank injections to identify contamination source and flush the system thoroughly [2] [3]. |
| Inconsistent Results | High variation between replicates. | Improper sample homogenization or instrumental drift. Ensure thorough mixing/vortexing of samples before extraction. Use an internal standard (e.g., isotopically labeled this compound) to correct for volume and matrix effects [2] [1]. |
| Sample Carryover | This compound peak in blank runs. | Contaminated autosampler needle or injection port. Implement an extensive needle wash cycle with a strong solvent (e.g., acetonitrile) between injections. Regularly inspect and clean the injection port [2]. |
This detailed protocol is adapted from a peer-reviewed method for the simultaneous determination of multiple preservatives [2].
| Parameter | Specification |
|---|---|
| Analytes | 2-Phenoxyethanol, Mthis compound, This compound, Propylparaben |
| Column | Lichrosorb C8 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Tetrahydrofuran/Water (21:13:66, v/v/v), pH adjusted to 3.0 with formic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 258 nm |
| Injection Volume | 10 µL |
| Linearity Range | 20-50 µg/mL for this compound |
| System Suitability | Resolution (Rs) >1.5; Tailing Factor (T) ≤2 |
Preparation of Standard Solutions:
Sample Preparation for a Gel Matrix:
This protocol is useful for studying the environmental behavior of this compound or its removal from water using natural minerals like sphalerite [5].
| Parameter | Description |
|---|---|
| Adsorbent | Natural Sphalerite (NS), particle size ≤ 40 µm |
| Experimental Setup | Batch adsorption experiments in closed vessels with stirring |
| Initial this compound Concentration | e.g., 10-50 mg/L |
| Adsorbent Dosage | e.g., 6 g/L |
| Kinetics | Sample at time points up to 50 hours to reach equilibrium |
| Analysis | Monitor concentration in supernatant via HPLC-UV after centrifugation |
Procedure:
Diagram Title: Sample Analysis Workflow with QA Check
Diagram Title: Contamination Source and Prevention Strategy Map
The table below summarizes potential interferents and solutions based on documented challenges in chromatographic analysis.
| Interference Source | Description & Impact | Elimination Strategy |
|---|---|---|
| Co-eluting Preservatives | Other parabens (methyl-, propyl-) or phenoxyethanol in formulation co-elute or cause poor resolution [1]. | Optimize Mobile Phase: Use ACN/THF/Water (21:13:66 v/v/v) at pH 3.0 on a C8 column for baseline separation [1]. |
| Complex Sample Matrix | Components from creams, gels, or lotions can foul the column or create shifting baselines [1]. | Sample Clean-up: Use solid-phase extraction (SPE) or liquid extraction to isolate ethylparaben from the matrix [2]. |
| Degradation By-products | Sonochemical degradation produces mthis compound and dihydroxybenzoic acids, which can interfere [3]. | Monitor By-products: Use LC-MS to identify degradation products; ensure analytical method separates them from the target analyte [3]. |
| Column Temperature Effects | Temperature variations can affect retention times and peak resolution for certain parabens [4]. | Control Temperature: Although minor for some separations, maintaining a constant column temperature improves reproducibility [4]. |
Here are detailed methods for the key techniques mentioned in the table.
This method effectively separates this compound from other common preservatives.
SPE is highly recommended for extracting and pre-concentrating parabens from complex matrices like wastewater, which is analogous to challenging pharmaceutical or cosmetic formulations.
The following diagram outlines a logical, step-by-step approach to diagnosing and resolving analytical interference with this compound.
Systematic approach to troubleshoot and eliminate analytical interference.
What is a good initial HPLC column and mobile phase for separating this compound from methyl and propyl paraben? A C8 column with a mobile phase of acetonitrile, tetrahydrofuran, and water (adjusted to low pH) is a robust starting point, as it provides excellent resolution between these compounds [1].
How can I confirm that a suspected peak is this compound and not an interference? Using a PDA detector to check peak purity and spectral homogeneity is a strong first step. For definitive confirmation, LC-MS is recommended. The high mass accuracy and fragmentation data can unequivocally identify this compound and its potential interferents [5] [2].
The table below summarizes Relative Standard Deviation (RSD) data from peer-reviewed studies for your reference and benchmarking.
| Matrix | Analytical Technique | Intra-day Precision RSD | Inter-day Precision RSD | Citation |
|---|---|---|---|---|
| Foods (Jam, Cheese, Soy Sauce) | HPLC-UV | < 5.92% | < 7.72% | [1] |
| Pharmaceutical Gels | HPLC-UV | < 0.22% | < 0.52% | [2] |
| Cosmetics | UHPLC-DAD | < 3% | < 6% | [3] |
| Cosmetic & Personal Care Products | Multi-syringe Chromatography | - | < 4.9% | [4] |
Use the following workflow to systematically diagnose and address issues affecting your ethylparaben method's precision. The diagram outlines the key areas to investigate, and detailed checklists for each are provided below.
Here are concise outlines of validated methods from the literature that reported good precision for this compound.
This compound (ethyl 4-hydroxybenzoate) is susceptible to chemical degradation primarily through hydrolysis and transesterification [1]. The core pathways are outlined below:
Here are solutions to common problems encountered during this compound stability studies:
| Question/Issue | Possible Cause & Investigative Steps | Proposed Solution |
|---|---|---|
| Unexpected degradation products (e.g., Mthis compound) in formulation. | Transesterification: The ethanol from your formulation is reacting with other alcohols or this compound itself. Check formulation for other alcohol sources [1]. | Reformulate to replace ethanol with non-alcoholic solvents; optimize solution pH to be less conducive to reactions [1]. |
| Low mass balance recovery (~92%) during stability studies; no unknown peaks on DAD chromatogram. | Non-UV Active Products: Degradation products like quinone derivatives from p-Hydroxybenzoic Acid (PHBA) oxidation may not be detectable at standard UV wavelengths. Sorption Loss: Analyte may be adsorbing to container walls [1]. | 1. Extract & analyze packaging: Cut up polymer tubes, perform solvent extraction via Soxhlet, and analyze the extract [1]. 2. Use LC-MS: A highly specific LC-MS/MS method can identify and quantify non-UV active degradation products [2]. | | Poor peak shape or resolution in HPLC. | Inappropriate column or mobile phase. The column chemistry may not be optimal for separating closely related parabens and their degradation products [3]. | Use a specialized column like an Amaze C18 SPF, which provides unique pi-pi interactions beneficial for aromatic preservatives. A mobile phase of 30% ACN with 0.1% TFA can be effective [3]. |
For reliable routine analysis, here are two established HPLC conditions. The first method is described in detail, while the second provides a robust alternative.
Method 1: Primary Isocratic Method for Multiple Preservatives [4]
This method is validated for the simultaneous determination of this compound, mthis compound, propylparaben, and 2-phenoxyethanol.
Method 2: Alternative HPLC Conditions [3]
Follow this workflow to develop and validate an analytical method suitable for stability studies:
Key Steps Explained:
The table below summarizes various methods for detecting Ethylparaben, highlighting their principles, performance, and ideal use cases to help you select the appropriate technique.
| Method | Principle | Reported Performance (for this compound) | Best For |
|---|---|---|---|
| Dispersive Liquid-Liquid Microextraction (DLLME) [1] | Extraction and pre-concentration of analytes from a sample solution using a ternary solvent system. | Recovery: 68.0% [1] | Pre-concentrating parabens from water samples prior to HPLC analysis. |
| Surface-Enhanced Raman Spectroscopy (SERS) [2] | Significant enhancement of Raman scattering signals by molecules adsorbed on rough metal surfaces or nanostructures. | LOD: Ultralow levels (specific value not stated; method enables rapid, real-time monitoring) [2] | Ultra-sensitive, rapid, and potentially on-site detection. |
| Ionic Liquid-Based Microextraction (IL-DLLME) [3] | Uses ionic liquids as a green, non-volatile extraction solvent to isolate and pre-concentrate analytes. | LOD: 0.12 μg/L (in GC-MS) [3] | Green chemistry applications and sensitive detection in combination with GC-MS. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [4] | High separation efficiency of LC combined with the high selectivity and sensitivity of tandem MS detection. | Data listed for a multi-preservative method; highly sensitive for trace-level analysis. [4] | Simultaneous, highly specific detection of multiple preservatives in complex matrices like cosmetics. |
| Biosensor (Voltammetric) [5] | An electrode modified with biological components (e.g., hemoglobin) catalyzes a reaction, producing a measurable electrical signal. | LOD: 25 nM (for Mthis compound; demonstrated for a similar paraben) [5] | Developing novel, cost-effective, and rapid detection systems. |
This protocol is adapted from a method used for extracting parabens from surface water [1].
This protocol describes creating a sea urchin-like ZnO/Ag nanoprism substrate for ultralow-level SERS detection [2].
The following diagram illustrates the fabrication and sensing workflow for this SERS substrate.
This method uses ionic liquids as a green extraction solvent coupled with a thermal desorption interface for GC-MS [3].
Q1: My extraction recovery for this compound is lower than for other parabens. Is this normal? Yes, this is a documented observation. In DLLME methods, recovery rates can increase with the length of the alkyl chain due to hydrophobicity. One study reported recoveries of 43.3% for Mthis compound, 68.0% for this compound, 86.3% for Propylparaben, and 94.7% for Butylparaben using decanol as the extraction solvent [1]. If your recovery for this compound is around this range, your method may be functioning correctly.
Q2: What is the biggest advantage of using SERS for this compound detection? The primary advantage is its exceptional sensitivity, capable of detecting this compound at ultralow levels [2]. Additionally, SERS offers the potential for rapid, real-time, and non-invasive analysis, which is valuable for on-site screening and food safety analysis.
Q3: I am using an ionic liquid for extraction but having issues with GC system contamination. How can I prevent this? Direct injection of ionic liquids into a standard GC inlet is not recommended. Instead, use a thermal desorption (TD) interface with a direct microvial insert [3]. This setup allows the analytes to be volatilized and transferred to the column while the non-volatile IL remains contained in the vial, preventing contamination of the liner and column.
Q4: How can I improve the sensitivity of my LC-MS method for this compound without changing the instrument? Focus on sample pre-concentration. Techniques like DLLME [1] or solid-phase extraction (SPE) [6] can significantly enrich the amount of this compound in your sample before injection, thereby lowering the overall detection limit of your method.
Q5: Are there any specific considerations for detecting this compound in biological samples? Yes, biological samples like cell media are complex and contain many interfering substances. To enhance sensitivity and specificity, a derivatization-enhanced detection strategy (DEDS) can be highly effective [7]. This involves chemically labeling the paraben with a tag (e.g., Dansyl-Cl) that improves its ionization efficiency and detectability by mass spectrometry.
The following diagram outlines the general decision-making process for selecting a sensitivity enhancement method based on your sample type and analytical goals.
This compound (ethyl 4-hydroxybenzoate) is a paraben ester widely used as a broad-spectrum antifungal preservative and antimicrobial agent in pharmaceuticals, cosmetics, and food products [1] [2]. Its effectiveness stems from its ability to disrupt bacterial membrane transport processes and inhibit microbial growth [3].
The table below summarizes its core properties and antimicrobial mechanisms:
| Property/Aspect | Description |
|---|---|
| Chemical Class | Ester of p-hydroxybenzoic acid [1] |
| Primary Function | Antifungal preservative & antimicrobial agent [4] |
| Key Mechanism of Action | Disruption of bacterial membrane transport processes; inhibition of DNA/RNA synthesis [3] |
| Spectrum of Activity | More effective against fungi and Gram-positive bacteria than Gram-negative bacteria [2] |
| Typical Use Concentration | 0.01% to 0.3% in most formulations [1] |
The following table consolidates key efficacy data from recent studies, showing the minimum inhibitory concentrations (MICs) of this compound and its derivatives against various microorganisms.
| Compound Tested | Microorganism | Minimum Inhibitory Concentration (MIC) | Key Context / Comparison |
|---|---|---|---|
| This compound (pure) | Various bacteria & fungi | Varies by microbe [5] | Activity increases with incubation time of the producing bacterium [5] |
| This compound Derivative 3g [6] | Staphylococcus aureus (ATCC 29213) | 2 μg/mL | Equivalent activity to the reference antibiotic ampicillin [6] |
| This compound Derivative 3b [6] | Candida albicans (ATCC 10231) | 64 μg/mL | Shows the best antifungal activity among the tested derivatives [6] |
| Preservative System (Phenoxyethanol & Ethylhexyglycerin) [7] | E. coli, S. aureus, P. aeruginosa, C. albicans | Log reduction >3 after 7 days; >99.999% after 14 days | Used in a "challenge test" on cosmetic products [7] |
The Challenge Test is a standard method to evaluate the efficacy of a preservative system, like this compound, in a final product. The workflow below outlines the key steps [7].
Objective: To simulate microbial contamination during manufacturing and use, and verify the preservative's ability to inhibit growth [7].
Materials & Reagents:
Step-by-Step Procedure:
Problem: Inconsistent or Insufficient Antimicrobial Activity
Problem: Microbial Contamination Occurs After Initial Control
Robustness testing evaluates an analytical method's reliability when small, deliberate changes are made to chromatographic conditions. The table below summarizes the key parameters to investigate, drawing from validation practices in recent literature.
| Parameter | Typical Variation Investigated | Example from Literature & Acceptance Criteria |
|---|---|---|
| Flow Rate | ± 0.1 mL/min [1] | A validated method maintained robustness with a flow rate change of 1.0 mL/min ± 0.1 mL/min [1]. |
| Mobile Phase pH | ± 0.05 - 0.1 units [1] | A method using phosphate buffer at pH 3.0 demonstrated that small pH variations within ± 0.05 units did not adversely affect the analysis [1] [2]. |
| Mobile Phase Composition | ± 1-2% absolute change in organic component [1] | The ratio of organic solvent (e.g., Acetonitrile, Methanol) in the mobile phase can be varied. One study used a mobile phase of phosphate buffer and acetonitrile (65:35) for robustness assessment [2]. |
| Column Temperature | ± 2-5 °C [1] | A method was successfully validated with a column temperature set at 40°C; robustness was confirmed against minor temperature fluctuations [2]. |
| Wavelength | ± 1-2 nm (if using UV detection) | While not explicitly detailed in the results, wavelength is a critical system parameter. One method quantified parabens at 210 nm [2], while another used 258 nm [1]. |
The following diagram outlines a systematic workflow for planning and executing a robustness study.
Here are some common issues and solutions you can include in your FAQ section.
Q1: What should I do if the retention time of this compound shifts significantly during robustness testing?
Q2: How can I resolve poor peak shape (tailing or fronting) for this compound?
Q3: The resolution between this compound and a nearby peak is insufficient when a parameter is changed. How can I fix this?
Q4: What is a typical system suitability criteria I should use for a paraben method?
The table below summarizes the key experimental data on the estrogenic activity of common parabens.
| Paraben Type | Relative In Vitro Estrogenic Potency (vs. E2) | In Vivo LOEL (Rat Uterotrophic Assay) | Binding Affinity to ERα (Molecular Docking) | Key Molecular Targets & Pathways |
|---|---|---|---|---|
| Methylparaben (MeP) | ~100,000-10,000,000x less potent than E2 [1] [2] | 20 mg/kg/day [1] [2] | Interacts with agonist-binding pocket of hERα [1] [2] | ERα (not ERβ); Suppresses NO production; Inhibits p65 NF-κB nuclear translocation [3] [4] |
| This compound (EtP) | Information missing | 4 mg/kg/day [1] [2] | Interacts with agonist-binding pocket of hERα [1] [2] | Forms photolysis product (dimer) with higher estrogenic activity than parent compound [5] |
| Propylparaben (PrP) | Information missing | Information missing | Information missing | Information missing |
| Butylparaben (BuP) | Information missing | Information missing | Information missing | Information missing |
| General Trend | Potency increases with alkyl chain length: MeP < EtP < PrP < BuP [6] [7] [8] | LOEL decreases (potency increases) with longer alkyl chain [1] [8] | Information missing | Can promote MCF-7 cell proliferation; disrupt steroid hormone synthesis [6] |
Abbreviations: E2 (17β-estradiol), LOEL (Lowest-Observed-Effect Level), ERα/β (Estrogen Receptor alpha/beta), hERα (human Estrogen Receptor alpha), NO (Nitric Oxide), NF-κB (Nuclear Factor Kappa B).
The data in the summary table is derived from standardized and widely recognized experimental models in endocrine disruption research.
In Vitro Estrogenicity Assays
In Vivo Uterotrophic Assay This is the definitive in vivo test for estrogenic activity. Immature or ovariectomized female rats (e.g., Sprague-Dawley strain) are used to eliminate interference from endogenous hormones.
Gene Expression Analysis (Q-RT-PCR) To confirm that the uterotrophic effect is specifically due to estrogenic action, the expression of estrogen-responsive genes in the uterine tissue is analyzed.
Molecular Docking Simulations
Beyond simple receptor binding, parabens can influence cellular function through complex pathways. The following diagram synthesizes findings from multiple studies to illustrate key mechanisms.
This diagram shows that the estrogenic effects of parabens are not limited to direct gene regulation but can also involve crosstalk with other critical signaling pathways and be amplified by environmental transformation.
The experimental data reveals several critical considerations for professionals in the field:
| Aspect | Key Findings from CIR Assessment [1] [2] | Current Regulatory Status |
|---|---|---|
| General Toxicity | "Low order of toxicity"; "practically non-toxic" in acute, subchronic, and chronic studies. | Approved for use in cosmetics in both the US and EU. |
| Concentration Limits | Safe at concentrations up to 0.4% (single paraben) or 0.8% (paraben mixtures). | The EU follows these CIR-recommended limits [3]. The US does not set specific federal limits but follows CIR safety conclusions [4]. |
| Reproductive & Developmental Toxicity | No adverse testicular effects in rats; does not produce fetal anomalies even at maternally toxic levels. | - |
| Endocrine Disruption | Binds to estrogen receptors with a potency >1000x less than natural estradiol; considered negligible at typical exposure levels. | - |
| Skin Irritation & Sensitization | "Practically nonirritating and nonsensitizing" to normal skin; sensitization occurs primarily on damaged skin and in <4% of dermatitis patients. | - |
| Margin of Safety (MOS) | For adults, MOS ranges from 840 (multiple parabens) to 1690 (single paraben), deemed highly conservative and sufficient. | - |
The U.S. Food and Drug Administration (FDA) does not pre-approve cosmetic ingredients but holds manufacturers responsible for safety [5]. The Personal Care Products Council confirms that the U.S. and EU share a similar, science-based regulatory approach for cosmetic safety [4].
| Test Category | Experimental Model / Protocol | Key Outcome for Ethylparaben |
|---|---|---|
| Genotoxicity | Ames test, dominant lethal assay, host-mediated assay, cytogenic assays (e.g., Chinese Hamster ovary cells) | "Generally nonmutagenic," though one study noted increased chromosomal aberrations [1] [6]. |
| Carcinogenicity | Chronic feeding studies in mice and rats | Noncarcinogenic [1]. |
| Reproductive Toxicity (Male) | In vivo dietary studies in mice and rats | A study of 0.1% or 1.0% in the diet of mice reported no spermatotoxic effects [1]. |
| Developmental Toxicity/Teratogenicity | Studies in rabbits, rats, mice, and hamsters | Nonteratogenic in rats; no fetal anomalies produced even at maternally toxic doses [1]. |
| Estrogenic Activity (In Vivo) | Rodent uterotrophic assay | Produced an estrogenic response, but potency was at least 1000 times less than estradiol [1]. |
| Metabolism | In vivo (rats, Drosophila melanogaster); analyzed via HPLC | Rapidly hydrolyzed to p-hydroxybenzoic acid (PHBA) in the skin and body; does not accumulate; main metabolic pathway is hydrolysis [1] [7]. |
Recent research continues to explore the effects of this compound, particularly at high doses and in environmental contexts.
The experimental workflow for the fish toxicity study can be visualized as follows:
This compound is an emerging environmental contaminant due to its widespread use and persistence.
The primary distinction lies in the exposure level; the high concentrations causing adverse effects in environmental studies are not representative of human exposure from properly formulated cosmetics.
The table below summarizes the comparative antimicrobial efficacy of common parabens, illustrating the structure-activity relationship where longer alkyl chains typically confer greater potency.
| Paraben Type | Relative Antimicrobial Potency | Key Experimental Findings & Notes |
|---|---|---|
| Methylparaben | Baseline (weakest) | Effective broad-spectrum preservative at standard use concentrations [1]. |
| This compound | Slightly greater than Mthis compound [2] | Offers a balance of efficacy and safety; considered one of the safest parabens with very weak estrogenic activity [3]. |
| Propylparaben | Greater than this compound [2] | --- |
| Butylparaben | Greater than Propylparaben [2] | Shown to affect sperm counts and reproductive organ weights in some in vivo studies [1]. |
| Isobutylparaben | Similar to Butylparaben [2] | --- |
This structure-activity relationship is primarily due to increased lipophilicity, which enhances the ability of the paraben molecule to penetrate the microbial cell membrane [2].
For researchers designing experiments to evaluate antimicrobial activity, the following established protocols are critical.
The microbroth dilution method is a standard quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds [4]. The workflow below outlines the core steps.
Protocol Details:
Parabens exert their antimicrobial effect through several mechanisms that ultimately lead to cell death. The primary pathway involves disrupting critical functions of the bacterial cell membrane and interior processes.
The key mechanisms include [2]:
For a complete comparison, it is essential to consider the safety and regulatory profiles of these compounds, particularly concerning dermal absorption and endocrine activity.
Dermal Absorption and Metabolism: Parabens penetrate the skin's stratum corneum inversely to their ester chain length. Crucially, they are metabolized by skin carboxylesterases, with only an estimated 1% of unmetabolized paraben available for systemic absorption [1]. Novel strategies, such as immobilizing parabens onto TiO₂ nanoparticles, are being researched to further reduce dermal absorption risk while maintaining antimicrobial efficacy on the product surface [5].
Endocrine Activity Profiles: While parabens are known as endocrine disruptors, their estrogenic potency is orders of magnitude weaker than natural estradiol [1]. The relative binding affinity to human estrogen receptors increases with alkyl chain length.
The field of paraben research is dynamic, focusing on mitigating risks while maintaining functionality.
Genotoxicity testing aims to identify substances that can cause damage to genetic material. For parabens like ethylparaben, two common complementary tests are used:
The table below summarizes the core findings for this compound and other common parabens from the searched literature.
| Paraben Compound | Test System / Model | Key Genotoxicity Findings (CA Assay Focus) | Supporting Evidence from Other Assays |
|---|---|---|---|
| This compound | Human peripheral lymphocytes in vitro [1] | Showed weak genotoxic potential [1]. | Identified as potentially genotoxic in the Comet Assay [1]. |
| Freshwater fish (Labeo rohita) in vivo [3] | Not tested via CA assay. | Comet assay on blood cells confirmed DNA damage (genotoxicity) [3]. | |
| Butylparaben, Propylparaben, Isopropylparaben | Human peripheral lymphocytes in vitro [1] | Tested positive for genotoxicity [1]. | Findings from Comet Assay were inconclusive for these parabens [1]. |
| Mthis compound | Chinese Hamster Ovary (CHO) Cells [4] | Increased chromosomal aberrations [4]. | Numerous other genotoxicity studies (Ames test, dominant lethal assay) indicate it is generally non-mutagenic [4]. |
| Propylparaben | Allium cepa (onion) root tips [5] | Showed a dose-dependent increase in chromosomal aberrations [5]. | Comet assay confirmed DNA damage; found to be more genotoxic than Mthis compound in this model [5]. |
For reliable and reproducible results, adhering to standardized protocols is crucial. Here are the methodologies for the key tests cited.
This protocol is based on the review that evaluated this compound and other parabens [1]. The general workflow for this test is outlined below.
This protocol is based on the 2024 study on this compound toxicity in Labeo rohita [3]. While not a CA assay, it is a common complementary genotoxicity test.
When interpreting genotoxicity data for this compound, it is essential to consider several variables that can significantly impact the results, which may explain the "inconclusive" or "weak" findings in some studies [1].
The field of genotoxicity testing is evolving. Recent research is focused on:
| Paraben Type | Relative Estrogenic Potency | Key Reproductive Toxicity Findings | Study Models |
|---|---|---|---|
| Ethylparaben | ~1/200,000 of Estradiol [1]; Lower than longer-chain parabens [2] | No spermatotoxic effects observed in dietary studies [3]. Reduced estrogenic activity compared to others [2]. | In vitro binding assays; In vivo rodent dietary studies [3] [1] |
| Mthis compound | ~1/3,000,000 of Estradiol [1]; Virtually no estrogenic activity [2] | No adverse testicular effects at high doses; non-teratogenic; did not affect sperm production [3] [2]. | In vivo rodent studies (dietary, subcutaneous) [3] |
| Propylparaben | ~1/30,000 of Estradiol [1] | Decreased sperm counts and progressive motility; reduced testosterone; increased estradiol; affected sperm morphology [4]. Weak androgen receptor binding [3]. | In vivo mouse model (oral administration); In vitro receptor binding assays [3] [4] |
| Butylparaben | ~1/8,000 of Estradiol [1] | Decreased sperm counts and motility in offspring after maternal exposure; reduced testosterone; induced oocyte meiotic arrest in females [3] [5]. | Multigenerational rodent dietary studies; in vivo mouse oocyte studies [3] [1] [5] |
| Isobutylparaben | Highest among commonly used parabens [2] | Suppressed body weight gain, degenerative changes in testicular tissue, and delayed puberty in juvenile male rats [6]. | In vivo rat model (oral administration) [6] |
For researchers, the methodological details and specific quantitative data from key studies are critical.
A 2025 study on Propylparaben in CD-1 mice provides clear dose-dependent data, which can be used to contextualize the lower toxicity of this compound [4].
| Parameter Measured | Control Group | PrP (200 mg/kg) | PrP (300 mg/kg) | PrP (400 mg/kg) |
|---|---|---|---|---|
| Sperm Progressive Motility (%) | 72.67 ± 2.25 | 52.33 ± 3.30 | 44.33 ± 2.96 | 36.83 ± 2.99 |
| Serum Testosterone (ng/mL) | 4.02 ± 0.21 | 2.85 ± 0.16 | 2.41 ± 0.13 | 1.91 ± 0.12 |
| Serum Estradiol (pg/mL) | 21.97 ± 1.15 | 30.18 ± 1.45 | 35.23 ± 1.45 | 40.13 ± 1.45 |
> Mechanism Insight: The study concluded that the reproductive impairment was linked to Propylparaben's estrogenic activity, which altered hormone levels and induced oxidative stress, leading to sperm damage [4].
To facilitate the replication and evaluation of studies, here are the methodologies from pivotal research.
Multigenerational Reproductive Assessment (Butylparaben)
Juvenile Toxicity Study (Isobutylparaben)
The primary mechanism by which parabens exert reproductive toxicity is through endocrine disruption. The following diagram illustrates the key pathways and cellular dysfunctions based on current research.
The diagram shows that parabens can disrupt reproductive function through multiple interconnected pathways [7] [4]:
When interpreting data on paraben toxicity, especially in relation to this compound, these contextual points are crucial for a balanced scientific perspective.
Parabens are a class of synthetic preservatives comprising alkyl esters of p-hydroxybenzoic acid that have been widely used since the 1920s in cosmetics, pharmaceuticals, and food products due to their broad-spectrum antimicrobial activity, chemical stability, and cost-effectiveness [1]. These compounds share a common chemical backbone consisting of a benzene ring with a hydroxyl group and an ester group in the para position, but differ in the length and branching of their alkyl side chains [2] [3]. The nomenclature of specific parabens (methyl-, ethyl-, propyl-, butyl-) refers to the number of carbon atoms in this linear alkyl chain, which fundamentally influences their physicochemical properties and biological activities [4]. The incremental addition of methylene groups (-CH₂-) creates a homologous series that demonstrates consistent trends in lipophilicity, antimicrobial efficacy, and biological potency across various test systems [5] [6].
The structural similarities among parabens have led regulatory agencies to classify shorter-chain linear n-alkyl parabens (methylparaben, this compound, propylparaben, and butylparaben) as a "chemical category" for risk assessment purposes under the European Union's REACH regulation [5] [6]. This categorization is supported by their common metabolic pathway, where all parabens are rapidly hydrolyzed by esterases to p-hydroxybenzoic acid, then conjugated and excreted in urine [5]. Understanding the structure-activity relationship of parabens, particularly how the alkyl chain length influences their properties, is essential for researchers, formulators, and regulatory professionals making informed decisions about preservative selection and safety assessment.
The alkyl chain length of parabens systematically influences their fundamental physicochemical properties, which in turn affects their biological behavior and functional performance. The relationship between structure and properties follows predictable trends within this homologous series, with each additional methylene group (-CH₂-) progressively altering key characteristics including lipophilicity, water solubility, and skin penetration capacity [3].
Table 1: Physicochemical Properties of Common Parabens in Relation to Alkyl Chain Length
| Paraben Type | Alkyl Chain Length | Lipophilicity (Log P)* | Water Solubility | Skin Penetration | Antimicrobial Efficacy |
|---|---|---|---|---|---|
| Mthis compound | C1 | Lowest | Highest | Lowest | Lowest |
| This compound | C2 | Low | High | Low | Moderate |
| Propylparaben | C3 | Moderate | Moderate | Moderate | High |
| Butylparaben | C4 | High | Low | High | Highest |
| Benzylparaben | Aromatic | Highest | Lowest | Highest | Very high |
Note: Log P represents the partition coefficient between octanol and water, with higher values indicating greater lipophilicity. Data compiled from multiple sources [2] [3] [1].
The hydrophobicity of parabens increases directly with alkyl chain length, as demonstrated by both computational models and experimental measurements [2]. This rising lipophilicity enhances parabens' ability to partition into biological membranes and penetrate the skin's stratum corneum, with longer-chain parabens demonstrating greater dermal absorption [3]. However, this increased penetration is coupled with reduced water solubility, creating formulation challenges that are often addressed by using paraben mixtures [3] [4].
The preservative efficacy of parabens similarly correlates with alkyl chain length, with butylparaben demonstrating approximately four times greater antimicrobial potency than mthis compound against common microorganisms [4]. This enhanced activity is attributed to the greater lipophilicity of longer-chain parabens, which facilitates their interaction with and disruption of microbial cell membranes [2]. Despite this increased efficacy, regulatory restrictions often limit the use of longer-chain parabens due to heightened safety concerns, leading to the predominant use of mthis compound and this compound in many consumer products [1] [4].
The biological activity of parabens exhibits a clear chain-length dependency across multiple endpoints, with longer alkyl chains generally associated with increased potency in both therapeutic and toxicological responses. This structure-activity relationship is particularly evident in endocrine disruption profiles, adipogenic effects, and cellular toxicity mechanisms, which have been characterized through extensive in vitro and in vivo studies.
Parabens demonstrate estrogenic activity through their interaction with estrogen receptors (ERα and ERβ), with potency directly correlated to alkyl chain length:
Receptor Binding Affinity: Butylparaben and isobutylparaben show measurable binding to human estrogen receptors, with relative binding affinities of 0.267 ± 0.027 for ERα and 0.340 ± 0.031 for ERβ, while mthis compound binding is not detectable [7]. The estrogenic potency of butylparaben remains at least 240,000 times less than natural estradiol, demonstrating weak activity even for the longer-chain parabens [7].
Cellular Activation: In human breast cancer cells (MCF-7), parabens increase estrogen-responsive gene expression with potencies approximately 10,000 times weaker than 17β-estradiol [7]. The activation potential follows the trend mthis compound < this compound < propylparaben < butylparaben, with benzylparaben (containing an aromatic ring) showing the strongest estrogenic activity among commonly used parabens [4].
Structural Mechanism: The phenol ring common to all parabens enables binding to estrogen receptors, while the alkyl side chains influence binding stability through van der Waals interactions with the receptor's ligand binding domain [4]. Molecular studies show that longer linear alkyl chains (pentyl-, hexyl-, heptylparaben) stimulate stronger estrogen receptor responses than shorter chains [4].
Table 2: Experimentally Determined Biological Activities of Parabens by Alkyl Chain Length
| Paraben Type | Relative Estrogenic Potency | Adipogenic Differentiation in 3T3-L1 Cells | Androgen Receptor Binding | NOAEL (mg/kg bw/day) | Urinary Excretion Rate |
|---|---|---|---|---|---|
| Mthis compound | Weakest (not detectable) | Lowest induction | No binding | 1000-1141 | Highest (most rapidly excreted) |
| This compound | Weak | Low | Weak competitive binding | ~1000 (interpolated) | High |
| Propylparaben | Moderate | Moderate | Weak competitive binding | 1000 | Moderate |
| Butylparaben | Strongest of linear chains | Highest induction | Weak competitive binding | 1000 | Lower (slower excretion) |
| Benzylparaben | Very strong (aromatic ring) | Very high (aromatic ring) | Data limited | Restricted in EU | Data limited |
Note: Data compiled from multiple experimental studies [7] [5] [6]. NOAEL = No Observed Adverse Effect Level.
Parabens promote adipocyte differentiation in murine 3T3-L1 cells with a clear chain-length dependency, suggesting potential obesogenic properties:
Potency Ranking: The adipogenic potency increases with alkyl chain length in the order mthis compound < this compound < propylparaben < butylparaben [8]. Benzylparaben, with an aromatic ring, demonstrates even stronger adipogenic ability than the linear alkyl parabens [8].
Mechanistic Insights: Parabens activate peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of adipocyte differentiation and lipid metabolism [9] [8]. Butylparaben and benzylparaben also promote adipose conversion in human adipose-derived multipotent stromal cells (hADSC), confirming relevance to human biology [8].
Metabolite Inactivity: 4-hydroxybenzoic acid, the common metabolite of all parabens, and structurally related benzoic acid do not promote adipocyte differentiation, indicating that the intact ester structure is necessary for this activity [8].
The toxicity mechanisms of parabens vary with alkyl chain length, particularly in aquatic environments where these compounds accumulate:
Freshwater Biofilm Studies: Longer-chain parabens (butylparaben) induce significantly greater toxicity to freshwater biofilms than shorter-chain counterparts (mthis compound) through increased membrane disruption and apoptotic cell death [2]. Butylparaben exposure increases the proportion of apoptotic cells from 5.1% (control) to 23.7%, while mthis compound shows minimal effect [2].
Antibiotic Resistance: Paraben exposure promotes the prevalence of antibiotic resistance genes (ARGs) in environmental microbial communities, with longer-chain parabens having more pronounced effects on facilitating horizontal gene transfer of resistance markers [2].
Cellular Distribution: Computational models and laboratory evidence indicate that longer alkyl chains enhance paraben hydrophobicity, altering their cellular distribution and increasing accumulation in lipid membranes [2].
Robust experimental approaches have been developed to characterize the structure-activity relationships of parabens, employing standardized protocols across international laboratories. These methodologies provide reproducible data for comparing the biological activities and toxicological profiles of different parabens.
The estrogenic potential of parabens is typically evaluated using several well-established experimental systems:
Receptor Binding Assays: Competitive binding studies measure the displacement of radiolabeled estradiol from human estrogen receptors (ERα and ERβ). For example, one methodology involves incubating paraben samples with recombinant ER and [³H]-estradiol, separating bound from free ligand, and calculating relative binding affinities compared to estradiol [7]. These assays consistently demonstrate that parabens with longer alkyl chains exhibit higher binding affinities.
Cell Proliferation Assays: The MCF-7 human breast cancer cell line (estrogen-responsive) is used to measure paraben-induced proliferation. Cells are exposed to various paraben concentrations for 5-7 days, with proliferation quantified via MTT assay or direct cell counting [7] [4]. Mthis compound shows minimal proliferative effects even at high concentrations (10⁻⁴ M), while butylparaben demonstrates significant activity at equivalent concentrations.
Gene Expression assays: Reporter gene systems (e.g., ER-CALUX) measure estrogen-responsive luciferase expression in transfected cells. These highly sensitive assays detect estrogenic activity at concentrations as low as 10⁻⁷ M for longer-chain parabens, with dose-response curves shifting leftward with increasing alkyl chain length [4].
The adipogenic differentiation assays follow standardized protocols with specific methodological details:
3T3-L1 Cell Differentiation: Murine 3T3-L1 fibroblasts are grown to confluence in DMEM with 10% calf serum. On day 0 (designated at confluence), cells are treated with a differentiation cocktail containing 0.5 mM methylisobutylxanthine (MIX), 170 nM insulin, and 5 μM cortisone in DMEM with 10% fetal bovine serum for 3 days [8]. Parabens are added to the differentiation media at specified concentrations (typically 0.1-100 μM) and reapplied with each medium change throughout the 7-day differentiation process.
Oil Red O Staining and Quantification: Differentiated adipocytes are fixed with 4% paraformaldehyde overnight, then stained with Oil Red O solution (60% in isopropanol) for 10 minutes [8]. After staining, plates are rinsed with deionized water and scanned. For quantification, Oil Red O is eluted with 100% isopropanol for 10 minutes, and absorbance is measured at 500 nm. Butylparaben typically produces a 2-3 fold increase in Oil Red O staining compared to vehicle control at optimal concentrations.
Gene Expression Analysis: Total RNA is prepared from preadipocytes or adipocytes using TRIzol reagent. mRNA expression of adipocyte markers (PPARγ, C/EBPα, aP2, adiponectin) is measured by quantitative real-time PCR using SYBR Green or TaqMan assays [8]. Butylparaben (100 μM) typically increases PPARγ expression by 2.5-fold and aP2 expression by 4-fold compared to differentiation controls.
The metabolic fate and toxicokinetic profiles of parabens are evaluated using standardized approaches:
In Vivo Toxicokinetics: Rats receive oral gavage administration of parabens at doses up to 1000 mg/kg body weight, with plasma sampling at multiple time points [5] [6]. All parabens are rapidly absorbed, with parent compounds detectable within 15 minutes but largely eliminated within one hour. The common metabolite p-hydroxybenzoic acid peaks within 1-2 hours and is eliminated within 4-8 hours, demonstrating complete metabolic clearance regardless of alkyl chain length.
Dermal Absorption Studies: Human skin models (ex vivo or in vitro) measure paraben penetration through the stratum corneum. Skin sections are mounted in Franz diffusion cells, with paraben formulations applied to the donor compartment and receptor fluid sampled at intervals [3]. Analysis by HPLC-MS/MS shows that longer-chain parabens penetrate more effectively but are also more extensively metabolized by cutaneous esterases, with only 1% or less of applied dose reaching systemic circulation as parent compound [7].
The regulatory landscape for parabens reflects their chain-dependent toxicity profiles, with stricter limitations imposed on longer-chain derivatives based on comprehensive safety assessments. Global regulatory agencies have established usage thresholds and product restrictions that correlate directly with alkyl chain length and associated biological activities.
Table 3: International Regulatory Status of Parabens by Alkyl Chain Length
| Regulatory Body | Mthis compound | This compound | Propylparaben | Butylparaben | Benzylparaben |
|---|---|---|---|---|---|
| European Union (Cosmetics) | 0.4% (single), 0.8% (total) | 0.4% (single), 0.8% (total) | 0.14% (as acid) | 0.14% (as acid) | Banned (2014) |
| United States (FDA) | No restriction | No restriction | No restriction | No restriction | No restriction |
| Japan | 1.0% (total parabens) | 1.0% (total parabens) | 1.0% (total parabens) | 1.0% (total parabens) | 1.0% (total parabens) |
| ASEAN | 0.4% (single), 0.8% (total) | 0.4% (single), 0.8% (total) | 0.4% (single), 0.8% (total) | 0.4% (single), 0.8% (total) | 0.4% (single), 0.8% (total) |
| Infant Products | Restricted in EU for leave-on products | Restricted in EU for leave-on products | Restricted in EU for leave-on products | Restricted in EU for leave-on products | Banned in EU |
Note: Data compiled from regulatory documents and scientific reviews [1] [4]. EU regulations specifically restrict propylparaben and butylparaben in leave-on cosmetic products intended for children under three years of age, particularly in the diaper area.
The Cosmetic Ingredient Review (CIR) Expert Panel has established safety margins for paraben usage in cosmetic products based on comprehensive toxicological assessment [7]. For products containing a single paraben at 0.4% concentration, the margin of safety (MOS) is approximately 1690 for adults, while products containing multiple parabens at 0.8% total concentration have a MOS of approximately 840 for adults [7]. These calculations are based on a no observed adverse effect level (NOAEL) of 1000 mg/kg body weight/day from the most robust reproductive toxicity studies.
The European Chemicals Agency (ECHA) has implemented a grouping and read-across approach for paraben risk assessment, considering shorter-chained linear n-alkyl parabens (mthis compound, this compound, propylparaben, butylparaben) as a category based on their high structural similarity and common metabolic pathway [5] [6]. This approach has demonstrated that all four parabens share similar toxicokinetic profiles, being rapidly metabolized to p-hydroxybenzoic acid and efficiently eliminated, with no evidence of bioaccumulation [5] [6]. Higher-tier repeated-dose toxicity studies and developmental and reproductive toxicity (DART) studies conducted under OECD guidelines consistently show NOAELs of 1000 mg/kg body weight/day for all short-chain parabens, with no indication of endocrine disrupting properties at human-relevant exposure levels [5] [6].
The structure-activity relationship of this compound in comparison to other alkyl parabens demonstrates a consistent pattern where increasing alkyl chain length enhances both desired antimicrobial properties and potential biological activities. This compound occupies an intermediate position in this continuum, offering a favorable balance of antimicrobial efficacy, solubility characteristics, and minimized endocrine-disrupting potential compared to longer-chain analogues.
| Compound | Experimental System | Key Toxicity Findings / EC₅₀ Values | Citation |
|---|---|---|---|
| Ethyl Paraben (EtP) | Fish Cell Lines (CCO, RTG-2) | Significant cytotoxicity; potency between Methylparaben and Propylparaben. | [1] |
| Human Cell Lines (HeLa, HepG2) | Significant cytotoxicity; potency between Mthis compound and Propylparaben. | [1] | |
| Human Keratinocytes (HEK001) | EC₅₀ = 536 ± 178 µM | [2] | |
| Human Endothelial Cells (HMEC-1) | Lower toxicity compared to keratinocytes. | [2] | |
| Freshwater Fish (Labeo rohita) | Induced oxidative stress, tissue damage, and genotoxicity at 2000-6000 µg/L. | [3] | |
| p-Hydroxybenzoic Acid (PHBA/4-HBA) | Fish Cell Lines (CCO, RTG-2) | ~100-fold more toxic to fish hepatocytes than to human hepatocytes. | [1] |
| Human Cell Lines (HeLa, HepG2) | Lower cytotoxicity compared to parent parabens. | [1] | |
| Human Keratinocytes (HEK001) | EC₅₀ = 1,313 ± 464 µM (Lowest toxicity among tested compounds) | [2] | |
| Human Endothelial Cells (HMEC-1) | Reduced toxicity. | [2] | |
| Murine 3T3-L1 Pre-adipocytes | Did not promote adipocyte differentiation (inactive). | [4] |
The findings in the table are supported by rigorous methodologies. Here are the detailed protocols from the key studies.
The following diagrams illustrate the metabolic fate of this compound and the key mechanisms by which it and its metabolite exert toxicity.
Ethyl Paraben Metabolism Pathway
Ethyl paraben is primarily metabolized via hydrolysis by esterases into p-hydroxybenzoic acid (PHBA) and ethanol [5] [6]. A minor pathway involves transesterification into methyl paraben [5]. These metabolites are then predominantly conjugated (sulfated or glucuronidated) and efficiently excreted in urine [7] [6].
Mechanisms of Ethyl Paraben Toxicity
Ethyl paraben can induce toxicity through multiple mechanisms, including the generation of reactive oxygen species (ROS) that lead to oxidative stress, disruption of mitochondrial function, interference with hormone receptor signaling, and direct damage to cellular DNA [3] [8]. These cellular insults manifest as observable toxic effects like cell death, tissue damage, genotoxicity, and endocrine disruption [3] [8] [4].
| Parameter | Ethylparaben | Phenoxyethanol |
|---|---|---|
| Antimicrobial Spectrum | Effective against fungi; often used in combination with other preservatives for broad-spectrum activity [1]. | Effective broad-spectrum antimicrobial against various Gram-negative and Gram-positive bacteria and yeasts [1]. |
| Typical Effective Concentration | Varies by formulation; cytotoxic effects observed at low concentrations (e.g., 0.00005%) [2]. | Commonly used at 0.5% to 1.0% in finished products [3]. |
| Cytotoxicity (Cell Viability) | • Human Meibomian Gland Epithelial Cells (IHMGECs): Significant cell death within 24 hours at approved-use concentrations [4]. • Human Dermal Fibroblasts (BJ): Showed higher sensitivity compared to some other preservatives [1]. | • IHMGECs: Induced cell death at approved-use concentrations, but less severe than some parabens in certain tests [4]. • BJ Fibroblasts & HaCaT Keratinocytes: Demonstrated cytotoxicity, but fibroblasts were more sensitive [1]. | | Impact on Extracellular Matrix (ECM) | • Human Conjunctival Fibroblasts: Induced expression of Collagen I, Fibronectin, and α-SMA, promoting fibrosis via the Wnt/β-catenin pathway [2]. • Human Dermal Fibroblasts: Negative impact on collagen secretion [1]. | • Human Dermal Fibroblasts: Negative impact on collagen secretion was observed [1]. | | Other Key Toxicological Effects | • Zebrafish Embryos: Caused cardiotoxicity, pericardial edema, and abnormal heart rate by disrupting the retinoic acid signaling pathway and myocardial contraction genes [5]. | |
For researchers looking to replicate or understand the depth of these findings, here are the methodologies from key studies.
This study directly compared the toxicity of both preservatives on a relevant human cell line.
This protocol details how this compound's pro-fibrotic effect was elucidated.
This study compared the effects of a range of preservatives on skin cells.
The following diagram illustrates the key molecular mechanism by which this compound induces subconjunctival fibrosis, as identified in [2]:
This compound Activates Fibrosis Pathway
| Preservative | Environmental Persistence & Fate | Ecotoxicity | Bioaccumulation Potential | Key Environmental Concerns |
|---|---|---|---|---|
| Ethylparaben | Readily biodegradable (half-lives: hours to days) [1]; high removal rates in WWTPs, but continuous input leads to "pseudo-persistence" [2] [3]. | Lower estrogenic activity than longer-chain parabens [4]; shows endocrine disruption in aquatic invertebrates and fish [2] [1]. | Low bioaccumulation potential; rapidly metabolized and excreted in organisms [4]. | Contribution to overall paraben load; chronic low-dose effects on aquatic life; part of complex mixture toxicity. |
| Butylparaben (BuP) | Also biodegradable, but higher toxicity of by-products; greater environmental stability than EtP [2]. | Significantly higher estrogenic potency [4]; causes oxidative stress in cyanobacteria, increasing microcystin-LR toxin production [5]; induces neurobehavioral toxicity in zebrafish [6]. | Higher lipophilicity suggests greater potential for bioaccumulation than EtP [2]. | Elevated risk to primary producers (e.g., algae); hormone disruption in fauna; increased toxin risk during algal blooms. |
| Mthis compound (MeP) | Similar biodegradability to EtP; most frequently detected in environment due to highest usage volumes [2] [1]. | Lower direct toxicity than BuP, but co-exposure with BuP induces neurobehavioral abnormalities in zebrafish [6]. | Low bioaccumulation potential, similar to EtP [2]. | Highest concentration in waterways due to mass usage; synergistic effects in chemical mixtures. |
| Propylparaben (PrP) | Properties and persistence intermediate between EtP and BuP [2]. | Estrogenic activity and reproductive toxicity greater than EtP, but less than BuP [4] [3]. | Moderate bioaccumulation potential [2]. | Similar concerns to BuP but of a lesser magnitude. |
| Natural Alternatives (e.g., essential oils, rosemary extract) [3] | Generally biodegradable; derived from renewable sources. | Often considered safer, though comprehensive ecotoxicological data is sometimes limited. | Typically low bioaccumulation potential. | Variable efficacy and stability; can require higher concentrations; lifecycle assessment needed for large-scale use. |
Key experimental studies provide the data underlying the comparative environmental impacts in the table.
The following diagrams summarize the key metabolic and toxicological pathways described in the research.
Diagram Title: Paraben Metabolism and Excretion
This pathway is crucial because it demonstrates that while parent parabens can have toxic effects, organisms can metabolize them into less harmful, excretable forms. This compound is metabolized faster and more completely than longer-chain parabens like butylparaben, contributing to its lower bioaccumulation potential [4].
Diagram Title: Paraben Toxicity Mechanisms in Aquatic Life
This diagram illustrates the multi-faceted toxicity of parabens, particularly longer-chain ones like butylparaben. The effects range from cellular oxidative stress to broad endocrine and neurobehavioral disruption, explaining the ecological risks outlined in the table [2] [5] [6].
For researchers and drug development professionals, the evidence indicates:
| Cell Line / Type | Compound | Cytotoxicity Measure (Value) | Experimental Context / Notes |
|---|---|---|---|
| Human Epidermal Keratinocytes (HEK001) [1] | Ethylparaben (EtP) | EC~50~: 536 ± 178 µM | Concentration causing 50% cell death in skin cells. |
| Butylparaben (BuP) | EC~50~: 1.52 ± 0.51 µM | Much more toxic than EtP in the same study [1]. | |
| Benzylparaben (BeP) | EC~50~: 3.34 ± 0.97 µM | Much more toxic than EtP in the same study [1]. | |
| Human Dermal Microvascular Endothelial Cells (HMEC-1) [1] | This compound (EtP) | EC~50~: 1,313 ± 464 µM | Less toxic to endothelial cells than to keratinocytes [1]. |
| Human Placenta Cell Line (BeWo) [2] | This compound (EtP) | Significant decrease in cell viability at 0.1, 0.25, 0.5, and 1 mM (100-1000 µM). | Cytotoxicity observed via MTS assay; induced apoptosis and cell cycle arrest [2]. |
| Human Choriocarcinoma Cell Line (BeWo) [3] | This compound (EtP) | Did not significantly inhibit CYP19A1 (aromatase) activity. | Focus on endocrine disruption; longer-chain parabens (Propyl, Butyl) showed significant inhibition [3]. |
| Human Liver Cell Line (HepaRG) [4] | This compound (EtP) | EC~50~: 3867 ± 1098 µM | Shows relatively low toxicity in liver cells [4]. |
| Human Colon Cancer Cell Line (CaCo-2) [4] | This compound (EtP) | EC~50~: 417.4 ± 33.7 µM | More toxic in colon cells than in liver cells [4]. |
The following methodologies from key studies will help you in evaluating or replicating the experiments.
This study investigated the cytotoxic effects of this compound on human placental cells.
This study evaluated the toxicity of parabens on skin and endothelial cells.
The following diagram illustrates the key apoptotic pathway induced by this compound in human placental BeWo cells, as identified in the research [2].
To support your product comparison and safety assessment, here are the main takeaways from the current data:
The following table summarizes the latest information on the regulatory assessment of this compound.
| Aspect | Current Status and Findings |
|---|---|
| EU SCCS Safety Opinion | Not located in search. Last referenced opinion (pre-2025) considers Methyl- and this compound safe at current concentrations [1]. |
| Recent FDA Review (U.S., 2025) | Propylparaben is under review; this compound was not listed in the latest FDA update, suggesting it is not currently a priority for reassessment [2] [3]. |
| Permitted Concentrations | General EU standard for paraben mixtures: 0.8% total parabens, with no single ester exceeding 0.4% [1] [4]. |
A 2025 study analyzing 111 skincare products provides quantitative data on paraben levels and associated health risks [4]. The methodology and key findings are summarized below.
The research followed a structured process to extract, analyze, and evaluate paraben concentrations in skincare products.
The analysis of product concentrations and calculated health risk indices revealed distinct safety profiles for different parabens.
| Paraben Type | Prevalence in Products | Products Exceeding EU Limits | Key Risk Findings |
|---|---|---|---|
| Mthis compound (MeP) | Highest | Information missing | Combined EDI for MeP & EtP "remarkably lower" than ADI [4]. |
| Propylparaben (PrP) | High | 9 products | 23% of products had PrP levels exceeding ADI; primary driver for Hazard Index (HI) > 1 in 26 products [4]. |
| This compound (EtP) | Detected | Information missing | Combined EDI for MeP & EtP "remarkably lower" than ADI; lower risk profile [4]. |
The table below summarizes quantitative data from various populations, showing the typical concentration ranges and detection frequencies for each paraben.
| Population | Methylparaben (MP) | Propylparaben (PP) | This compound (EP) | Butylparaben (BP) | Notes & Citation |
|---|---|---|---|---|---|
| Japanese Young Adults (2024) | Median: 27.8 µg/g cr. | Median: 1.6 µg/g cr. | Median: 0.3 µg/g cr. | - | Highest variability for MP. Creatinine-adjusted. [1] |
| US Adolescents (NHANES 2007-2016) | GM: 72.49 µg/g cr. | GM: 5.66 µg/g cr. | GM: 1.29 µg/g cr. | GM: 0.69 µg/g cr. | Large, representative sample. Creatinine-adjusted. [2] |
| US Infants (1-3 months) (2025) | Median: 25.4 ng/mL DF: >70% | Median: 3.55 ng/mL DF: >70% | Median: 0.90 ng/mL DF: >70% | Median: n/a DF: <50% | Specific-gravity corrected. DF = Detection Frequency. [3] | | Women (Periconceptional) (2023) | - | - | - | DF: 55% | Over half of samples had BP below the detection limit (0.2 ng/mL). [4] |
Key takeaways from the data:
The methodologies for measuring urinary parabens are highly standardized across studies. Here is a detailed breakdown of the common protocol.
Key Protocol Details:
The differences in urinary concentrations reflect variations in product use, exposure routes, and metabolism.
The table below summarizes key experimental data from toxicological studies, illustrating the relationship between paraben exposure and biomarkers of oxidative stress. The "Oxidative Stress Biomarkers" column shows specific, measured outcomes.
| Paraben | Experimental Model | Concentration/Dose | Oxidative Stress Biomarkers & Key Effects |
|---|---|---|---|
| Ethylparaben (EtP) | Human placental cells (BeWo) [1] | 0.1 - 1 mM | Significant decrease in cell viability; induced apoptotic cell death, enhancing Caspase-3 activity [1]. |
| Freshwater fish (Labeo rohita) [2] | 2000 - 6000 μg/L for 21 days | Significant suppression of antioxidant enzymes (SOD, CAT, GSH, POD); increased lipid peroxidation (TBARS) and ROS; caused DNA damage (genotoxicity) [2]. | |
| Reproductive-aged women (observational) [3] | Measured in urine | Associated with lowered levels of the antioxidant enzyme erythrocyte Glutathione Peroxidase (eGPx) [3]. | |
| Mthis compound (MeP) | Human skin cells (HaCaT) + UVB [4] | 25 μg/ml with UVB | Significantly enhanced intracellular ROS and lipid peroxidation; induced apoptosis via mitochondrial and ER stress [4]. |
| Reproductive-aged women (observational) [3] | Measured in urine | Associated with reduced activity of the antioxidant enzyme Superoxide Dismutase (SOD) [3]. | |
| Propylparaben (PrP) | Reproductive-aged women (observational) [3] | Measured in urine | Associated with lowered erythrocyte Glutathione Peroxidase (eGPx) and reduced Superoxide Dismutase (SOD) [3]. |
| Butylparaben (BuP) | Reproductive-aged women (observational) [3] | Measured in urine | Associated with lowered erythrocyte Glutathione Peroxidase (eGPx) [3]. |
> Important Note on Doses: The concentrations shown are from specific experimental models. In vitro (cell-based) and in vivo (animal-based) studies often use higher doses than typical human environmental exposure to elucidate mechanisms. The observational human data reflects real-world exposure levels.
For researchers looking to replicate or understand the context of these findings, here are the methodologies from key studies.
This study investigated the direct toxic effects of EtP on a human placenta cell line [1].
This comprehensive study assessed systemic toxicity in a whole organism [2].
The following diagram illustrates the core mechanistic pathway by which this compound exposure leads to oxidative stress and cellular damage, integrating findings from the cited studies.
The table below summarizes the relative binding affinity (RBA) of different parabens to human estrogen receptors, based on in vitro studies. The RBA of the natural hormone 17β-estradiol is set at 100 for reference [1].
| Paraben | Estrogen Receptor Alpha (ERα) RBA | Estrogen Receptor Beta (ERβ) RBA |
|---|---|---|
| Methylparaben | Not detectable | Not detectable |
| This compound | Data not explicitly provided, but demonstrates very weak, dose-dependent estrogenic activity in vivo [2]. | Data not explicitly provided, but demonstrates very weak, dose-dependent estrogenic activity in vivo [2]. |
| Propylparaben | Exhibits weak competitive binding [1]. | Exhibits weak competitive binding [1]. |
| Butylparaben | 0.267 ± 0.027 [1] | 0.340 ± 0.031 [1] |
| Isobutylparaben | 0.267 ± 0.027 [1] | 0.340 ± 0.031 [1] |
A general consensus across multiple studies confirms that binding affinity increases with the length of the alkyl chain [3]. This compound, with an intermediate chain length, consistently shows greater estrogenic potency than mthis compound but less than propyl- or butylparaben [2] [1]. Its potency is orders of magnitude weaker than 17β-estradiol [1].
The comparative data is generated through several standardized experimental protocols.
These assays measure a compound's ability to bind directly to the estrogen receptor in a competitive manner [1].
This is a well-established in vivo method to assess the estrogenic activity of a compound in a living organism [2].
The following diagram illustrates the established metabolic pathway of parabens and their potential to exert estrogenic effects, which underlies the concern around their protein-binding activity.
Health Hazard